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  • Product: 2-Formylphenyl 4-methoxybenzoate
  • CAS: 140160-04-9

Core Science & Biosynthesis

Foundational

"2-Formylphenyl 4-methoxybenzoate" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-Formylphenyl 4-methoxybenzoate Executive Summary: This technical guide provides a comprehensive overview of the synthesis and characterization of 2-F...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Formylphenyl 4-methoxybenzoate

Executive Summary: This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Formylphenyl 4-methoxybenzoate, a benzoate ester of significant interest as a versatile building block in organic and medicinal chemistry. The core of the synthesis is the robust and well-established Schotten-Baumann reaction, which provides an efficient route for the acylation of phenols. This document details the underlying chemical principles, provides a field-proven, step-by-step experimental protocol, and outlines a complete workflow for the purification and rigorous characterization of the final product using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and scientists in chemical synthesis and drug development, offering both theoretical grounding and practical, actionable methodologies.

Introduction

2-Formylphenyl 4-methoxybenzoate (CAS No. 5420-38-2) is an aromatic compound featuring three key functional groups: an aldehyde, an ester, and a methoxy ether.[1][2] This unique combination makes it a valuable intermediate in the synthesis of more complex molecular architectures. The aldehyde group is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds through reactions like Wittig olefination, aldol condensation, and reductive amination. The ester linkage can be hydrolyzed to reveal a phenolic hydroxyl group, and the entire molecule can serve as a scaffold for developing novel therapeutic agents, agrochemicals, and materials.[3]

The synthesis of such phenolic esters is reliably achieved through nucleophilic acyl substitution. The Schotten-Baumann reaction, first described in the 1880s by Carl Schotten and Eugen Baumann, remains a cornerstone of organic synthesis for the acylation of alcohols and phenols due to its operational simplicity and broad applicability.[4][5][6] This guide focuses on the application of this reaction for the specific synthesis of 2-Formylphenyl 4-methoxybenzoate from salicylaldehyde and 4-methoxybenzoyl chloride.

Synthesis Methodology

Principle: The Schotten-Baumann Reaction

The synthesis of 2-Formylphenyl 4-methoxybenzoate is achieved via the Schotten-Baumann reaction, a classic method for converting phenols to esters using an acyl chloride and a base.[4][7] The reaction proceeds through a nucleophilic acyl substitution mechanism.

Mechanism Pillars:

  • Nucleophile Activation: The reaction is typically performed in the presence of an aqueous base, such as sodium hydroxide. The base deprotonates the phenolic hydroxyl group of salicylaldehyde, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The activated phenoxide ion attacks the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride, leading to the formation of a tetrahedral intermediate.

  • Intermediate Collapse: This unstable intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

  • Neutralization: The base serves a second critical purpose: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the phenoxide.[8]

Often, Schotten-Baumann reactions are conducted in a two-phase system (e.g., dichloromethane and water), where the reactants and product remain in the organic phase while the base and HCl byproduct are sequestered in the aqueous phase.[5][6]

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products Salicylaldehyde Salicylaldehyde (2-Hydroxybenzaldehyde) Plus1 + Salicylaldehyde->Plus1 AnisoylChloride 4-Methoxybenzoyl chloride Plus2 + AnisoylChloride->Plus2 NaOH (aq) DCM Target 2-Formylphenyl 4-methoxybenzoate HCl HCl Plus1->AnisoylChloride Plus2->Target

Caption: Reaction scheme for the synthesis of 2-Formylphenyl 4-methoxybenzoate.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )Purpose
SalicylaldehydeC₇H₆O₂122.12Starting Material (Phenol)
4-Methoxybenzoyl chlorideC₈H₇ClO₂170.59Acylating Agent
Sodium Hydroxide (NaOH)NaOH40.00Base/Catalyst
Dichloromethane (DCM)CH₂Cl₂84.93Organic Solvent
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Neutralizing Wash
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Drying Agent
Ethanol (EtOH)C₂H₅OH46.07Recrystallization Solvent
Detailed Experimental Protocol

Step 1: Reaction Setup

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve salicylaldehyde (e.g., 5.0 g, 40.9 mmol) in 50 mL of dichloromethane (DCM).

  • In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (e.g., 4.0 g NaOH in 40 mL deionized water).

  • Cool both the flask containing the salicylaldehyde solution and the NaOH solution in an ice bath to 0-5 °C.

Step 2: Acylation

  • While stirring the salicylaldehyde solution vigorously in the ice bath, add the 4-methoxybenzoyl chloride (e.g., 7.7 g, 45.0 mmol, 1.1 eq) dropwise over 10 minutes.

  • Simultaneously, add the cold 10% NaOH solution dropwise using a separate dropping funnel, ensuring the reaction temperature remains below 10 °C. The rate of addition should be controlled to keep the mixture basic (check with pH paper).

    • Scientist's Note: Vigorous stirring is essential in this two-phase system to maximize the interfacial area between the organic and aqueous layers, facilitating the reaction. The simultaneous addition of base maintains the phenolic nucleophile in its deprotonated, active state and immediately neutralizes the HCl byproduct.

Step 3: Reaction Completion and Workup

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Transfer the reaction mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

  • Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated aqueous sodium bicarbonate solution, and finally 50 mL of brine.

    • Scientist's Note: The acid wash removes any residual NaOH. The bicarbonate wash is crucial for removing any unreacted acidic 4-methoxybenzoyl chloride (which hydrolyzes to 4-methoxybenzoic acid) and any remaining HCl.

  • Dry the separated organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification by Recrystallization

  • Dissolve the crude solid product in a minimum amount of hot ethanol in an Erlenmeyer flask.[9]

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.[9]

  • Dry the crystals in a vacuum oven to obtain pure 2-Formylphenyl 4-methoxybenzoate.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Data Summary
PropertyValueSource
CAS Number 5420-38-2[1][2][10]
Molecular Formula C₁₆H₁₄O₅[1][2]
Molecular Weight 286.28 g/mol [1][2]
Appearance White to off-white solid(Expected)
Melting Point To be determined
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.

  • Expected ¹H NMR Spectrum (CDCl₃, 400 MHz):

    • δ ~10.0 ppm (s, 1H): Aldehyde proton (-CHO).

    • δ ~8.1 ppm (d, 2H): Aromatic protons ortho to the carbonyl of the benzoate group.

    • δ ~7.9 ppm (dd, 1H): Aromatic proton ortho to the aldehyde group.

    • δ ~7.2-7.6 ppm (m, 3H): Remaining aromatic protons on the formylphenyl ring.

    • δ ~7.0 ppm (d, 2H): Aromatic protons ortho to the methoxy group.

    • δ ~3.9 ppm (s, 3H): Methoxy group protons (-OCH₃).

  • Expected ¹³C NMR Spectrum (CDCl₃, 100 MHz):

    • δ ~190 ppm: Aldehyde carbonyl carbon.

    • δ ~165 ppm: Ester carbonyl carbon.

    • δ ~164 ppm: Aromatic carbon attached to the methoxy group.

    • δ ~114-160 ppm: Remaining aromatic carbons.

    • δ ~55.5 ppm: Methoxy carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • ~1735 cm⁻¹: Strong C=O stretching vibration of the aromatic ester.

    • ~1700 cm⁻¹: Strong C=O stretching vibration of the aromatic aldehyde.

    • ~1600, 1510, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

    • ~1250-1270 cm⁻¹: Asymmetric C-O-C stretching of the ester and ether.

    • ~1100-1170 cm⁻¹: Symmetric C-O-C stretching of the ester and ether.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

  • Expected Result (ESI+):

    • The mass spectrum should show a prominent peak for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.

    • m/z for [C₁₆H₁₄O₅]⁺: 286.08

    • m/z for [C₁₆H₁₄O₅+H]⁺: 287.09

    • High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within a few parts per million (ppm).[11]

Experimental Workflow and Logic

The entire process, from initial reaction to final validation, follows a logical and self-validating sequence to ensure the integrity of the final product.

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Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Formylphenyl Methoxybenzoates (CAS 5420-38-2)

Executive Summary In the realm of advanced organic synthesis and drug development, bi-functional molecular scaffolds are highly sought after for their ability to undergo complex, multi-step transformations. CAS 5420-38-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, bi-functional molecular scaffolds are highly sought after for their ability to undergo complex, multi-step transformations. CAS 5420-38-2 is a prime example of such a scaffold. Featuring both a reactive aldehyde moiety and an ester linkage, this compound serves as a critical building block in the synthesis of complex heterocycles, including benzofurans, oxazoles, and fluorescent probes.

This whitepaper provides an in-depth technical guide on the properties, handling, and experimental workflows associated with CAS 5420-38-2, designed specifically for application scientists and synthetic chemists.

Structural Identity and Nomenclature Clarification

While frequently discussed in literature under the broader structural class of "2-formylphenyl 4-methoxybenzoates"[1], commercial databases specifically assign CAS 5420-38-2 to the methoxy-substituted derivative: 4-formyl-2-methoxyphenyl 4-methoxybenzoate [2]. Structurally, this compound is an ester formed from the condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) and p-anisic acid (via 4-methoxybenzoyl chloride). Understanding this exact substitution pattern is critical for accurate spectroscopic validation and predictable downstream reactivity.

Physicochemical Data & Molecular Descriptors

To ensure experimental reproducibility, the fundamental physicochemical properties of CAS 5420-38-2 are summarized below. These parameters dictate the compound's solubility profile, thermal stability, and handling requirements.

PropertyValue
Chemical Name 4-Formyl-2-methoxyphenyl 4-methoxybenzoate[3]
CAS Number 5420-38-2[4]
Molecular Formula C16H14O5[2]
Molecular Weight 286.28 g/mol [4]
Boiling Point 490.2 ± 45.0 °C (at 760 mmHg)[3]
Typical Purity ≥95% (often standardized to 97%)[4]
Storage Conditions 4°C, stored under nitrogen[3]
GHS Hazards H317 (Skin sensitization), H319 (Eye irritation)[3]

Mechanistic Role in Advanced Organic Synthesis

The strategic value of CAS 5420-38-2 lies in the spatial proximity and differential reactivity of its functional groups.

Chemoselective Intramolecular Wittig Reactions: Formylphenyl benzoates are heavily utilized in the synthesis of benzofurans and oxazoles[1]. When treated with a phosphonium ylide, the highly electrophilic aldehyde group undergoes an initial Wittig olefination. The newly formed intermediate is then perfectly positioned for an intramolecular nucleophilic attack on the ester carbonyl. The electron-donating methoxy group on the benzoate moiety modulates the electrophilicity of the ester, fine-tuning the rate of cyclization and driving the formation of the thermodynamically stable benzofuran core[1].

Pathway A Vanillin (Aldehyde + Phenol) C CAS 5420-38-2 (Esterified Intermediate) A->C Et3N, CH2Cl2 0°C to RT B 4-Methoxybenzoyl Chloride (Acylating Agent) B->C D Benzofuran Derivatives (via Wittig Cyclization) C->D Phosphonium Ylide Intramolecular Cyclization E Fluorescent Probes (via Knoevenagel) C->E Active Methylene Compounds

Fig 1. Upstream synthesis and downstream synthetic utility of CAS 5420-38-2.

Experimental Workflows & Methodologies

Protocol A: Upstream Synthesis (Esterification)

Objective: Synthesize CAS 5420-38-2 via the nucleophilic acyl substitution of vanillin. Self-Validating Causality: Every step in this protocol is designed to protect the sensitive formyl group while maximizing the yield of the ester.

  • System Preparation: Flame-dry a round-bottom flask and purge with N₂. Dissolve vanillin (1.0 eq) in anhydrous CH₂Cl₂. Causality: Moisture must be strictly excluded to prevent the competitive hydrolysis of the highly electrophilic 4-methoxybenzoyl chloride into p-anisic acid, which would drastically reduce the yield.

  • Base Addition: Cool the solution to 0°C using an ice bath. Add Triethylamine (Et₃N, 1.5 eq) dropwise. Causality: Et₃N serves as a non-nucleophilic base to neutralize the HCl generated during esterification. Cooling to 0°C mitigates the exothermic nature of the subsequent acylation, protecting the sensitive aldehyde from side reactions.

  • Acylation: Dissolve 4-methoxybenzoyl chloride (1.1 eq) in a minimal amount of anhydrous CH₂Cl₂ and add dropwise to the reaction mixture over 30 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Causality: NH₄Cl safely neutralizes unreacted base and acyl chloride without causing base-catalyzed hydrolysis of the newly formed ester product.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexane:EtOAc gradient).

Workflow S1 Step 1: Dissolution Dissolve precursors in anhydrous CH2Cl2 Atmosphere: Nitrogen (N2) S2 Step 2: Base Addition Add Et3N dropwise at 0°C Purpose: Scavenge HCl byproduct S1->S2 S3 Step 3: Acylation Add 4-methoxybenzoyl chloride slowly Purpose: Prevent thermal degradation S2->S3 S4 Step 4: Quench & Extract Quench with sat. NH4Cl, extract with EtOAc Purpose: Remove water-soluble salts S3->S4 S5 S5 S4->S5

Fig 2. Step-by-step experimental workflow for the esterification of vanillin.

Protocol B: Downstream Application (Benzofuran Synthesis)

Objective: Utilize CAS 5420-38-2 as a precursor for benzofuran derivatives[1].

  • Dissolve CAS 5420-38-2 in anhydrous CH₂Cl₂.

  • Treat the solution with a phosphonium ylide (e.g., generated in situ from a phosphonium salt and a base)[1].

  • Stir at room temperature until TLC indicates complete consumption of the starting material. Causality: The initial Wittig olefination occurs exclusively at the highly reactive aldehyde. The proximity of the resulting alkene to the ester carbonyl drives an immediate intramolecular cyclization, yielding the benzofuran ring[1].

Analytical Validation

To ensure the integrity of the synthesized or procured CAS 5420-38-2, the following spectroscopic markers must be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz): The defining feature is the preservation of the aldehyde proton, which appears as a sharp singlet far downfield (δ ~9.90 - 10.20 ppm)[1]. The methoxy groups (from both the vanillin core and the anisoyl moiety) present as distinct singlets around δ 3.85 - 3.95 ppm.

  • IR Spectroscopy: The spectrum must exhibit two distinct carbonyl (C=O) stretching frequencies: one for the ester linkage (~1730 cm⁻¹) and one for the aldehyde (~1690 cm⁻¹). The absence of a broad O-H stretch (~3300 cm⁻¹) confirms the complete consumption of the phenolic hydroxyl group.

Handling, Storage, and Safety Protocols

CAS 5420-38-2 is a reactive building block that requires specific handling to maintain its ≥95% purity[3].

  • Storage Causality: The compound must be stored at 4°C under an inert nitrogen (N₂) or argon (Ar) atmosphere[3]. The aldehyde moiety is highly susceptible to autoxidation into a carboxylic acid when exposed to atmospheric oxygen, while the ester linkage can undergo slow hydrolysis in the presence of ambient moisture.

  • GHS Hazards: The compound is classified with H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation)[3]. Standard PPE (nitrile gloves, safety goggles, and a fume hood) is mandatory during handling and weighing.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 2-Formylphenyl 4-methoxybenzoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide Executive Summary & Mechanistic Rationale The synthesis of 2-Formylphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The synthesis of 2-Formylphenyl 4-methoxybenzoate (CAS: 140160-04-9) is a foundational transformation in organic synthesis, frequently utilized to generate precursors for complex heterocycles such as benzofurans, oxazoles, and coumarins [1]. The reaction proceeds via a nucleophilic acyl substitution, commonly referred to as a modified Schotten-Baumann or Steglich-type esterification when conducted in organic solvents.

In this protocol, salicylaldehyde (2-hydroxybenzaldehyde) is reacted with 4-methoxybenzoyl chloride. To ensure near-quantitative yields and prevent unwanted side reactions (such as the base-catalyzed aldol condensation of the aldehyde), the reaction is performed in an anhydrous, aprotic solvent (dichloromethane) using triethylamine (Et₃N) as an acid scavenger and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

Causality in Reagent Selection:

  • DMAP: Acts as a highly nucleophilic catalyst that attacks the acyl chloride to form an N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent acyl chloride, accelerating the acylation of the sterically hindered phenol.

  • Triethylamine (Et₃N): Neutralizes the stoichiometric hydrochloric acid (HCl) byproduct, driving the equilibrium forward and preventing the degradation of the acid-sensitive formyl group.

  • Temperature Control (0 °C to RT): The initial addition is performed at 0 °C to control the exothermic formation of the N-acylpyridinium species and minimize the formation of colored degradation byproducts.

Mechanism Acyl 4-Methoxybenzoyl Chloride Active N-Acylpyridinium Intermediate Acyl->Active + DMAP DMAP DMAP (Catalyst) DMAP->Active Activation Product Target Ester (Product) Active->Product + Phenol Phenol Salicylaldehyde (Nucleophile) Phenol->Product Acylation Et3N Et3N (Acid Scavenger) Et3N->Product Absorbs HCl

Fig 1. Logical relationship of reagents in the DMAP-catalyzed nucleophilic acyl substitution.

Materials and Stoichiometry

The following table summarizes the quantitative data for a standard 10.0 mmol scale synthesis.

Table 1: Reagent Quantities and Roles

ReagentMW ( g/mol )EquivalentsAmountRole
Salicylaldehyde 122.121.001.22 g (1.06 mL)Limiting Reactant / Nucleophile
4-Methoxybenzoyl chloride 170.591.101.88 g (1.49 mL)Electrophile
Triethylamine (Et₃N) 101.191.501.52 g (2.09 mL)Acid Scavenger
DMAP 122.170.0561 mgNucleophilic Catalyst
Dichloromethane (DCM) 84.93N/A30.0 mLAprotic Solvent

Experimental Workflow and Protocol

Workflow Step1 1. Reagent Preparation Salicylaldehyde + Et3N + DMAP in DCM Step2 2. Electrophile Addition Add 4-Methoxybenzoyl chloride at 0 °C Step1->Step2 Step3 3. Reaction Maturation Stir at 25 °C for 1 hour Step2->Step3 Step4 4. Aqueous Work-up Wash with 1M HCl, then Sat. NaHCO3 Step3->Step4 Step5 5. Purification Silica Gel Chromatography (Hexane/EtOAc) Step4->Step5 Step6 6. Pure Product 2-Formylphenyl 4-methoxybenzoate (99% Yield) Step5->Step6

Fig 2. Step-by-step experimental workflow for the synthesis of the target ester.
Step-by-Step Methodology

Step 1: Reaction Setup

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of inert gas (Nitrogen or Argon).

  • Add salicylaldehyde (1.22 g, 10.0 mmol) and anhydrous DCM (20 mL) to the flask.

  • Introduce triethylamine (2.09 mL, 15.0 mmol) and DMAP (61 mg, 0.5 mmol). Stir the mixture for 5 minutes to ensure homogeneity. Self-Validation: The solution should turn slightly yellow, indicating the partial deprotonation/activation of the phenol.

Step 2: Electrophile Addition 4. Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C. 5. In a separate dry vial, dissolve 4-methoxybenzoyl chloride (1.88 g, 11.0 mmol) in anhydrous DCM (10 mL). 6. Add the acyl chloride solution dropwise to the reaction mixture over 15 minutes using an addition funnel or syringe. Causality: Dropwise addition prevents localized heating and suppresses the formation of undesired side products. A white precipitate (triethylammonium chloride) will begin to form immediately.

Step 3: Maturation and Monitoring 7. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). 8. Stir vigorously for 1 hour. 9. Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent system. The disappearance of the salicylaldehyde spot (UV active, stains yellow with 2,4-DNPH) confirms reaction completion [1].

Step 4: Aqueous Work-up 10. Quench the reaction by adding 20 mL of deionized water. Transfer the biphasic mixture to a separatory funnel. 11. Separate the organic layer. Wash the organic phase sequentially with:

  • 1M Aqueous HCl (2 × 20 mL): Causality: Protonates and removes unreacted Et₃N and DMAP into the aqueous phase.
  • Saturated Aqueous NaHCO₃ (2 × 20 mL): Causality: Neutralizes any residual HCl and removes 4-methoxybenzoic acid (formed via hydrolysis of excess acyl chloride).
  • Brine (20 mL): Removes bulk water from the organic phase.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification 13. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate (9:1 to 4:1). 14. Collect the product fractions, concentrate in vacuo, and dry under high vacuum to afford 2-Formylphenyl 4-methoxybenzoate as a white solid.

Analytical Characterization

The physical and spectroscopic data for the synthesized compound should be cross-referenced against established literature values to validate structural integrity. The following data is derived from highly chemoselective syntheses reported in the Journal of Organic Chemistry [1].

Table 2: Expected Analytical Data

ParameterValue / Description
Appearance White solid
Yield ~2.5 g (99% theoretical yield)
Melting Point 81.3 – 81.8 °C
Selected ¹H NMR (400 MHz, CDCl₃) δ 10.23 (s, 1H, -CHO), 8.18 (d, J = 9.0 Hz, 2H, Ar-H), 7.95 (dd, J = 7.7, 1.6 Hz, 1H, Ar-H), 7.67 (td, J = 7.9, 1.6 Hz, 1H, Ar-H)...

Note: The highly deshielded singlet at δ 10.23 ppm is the definitive marker for the intact formyl group, confirming that the aldehyde did not undergo unwanted nucleophilic attack.

References

  • Title: Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans Source: The Journal of Organic Chemistry (ACS Publications), 2014, 79 (24), 12033–12040. URL: [Link]

Application

Application Note: Synthesis of 2-Formylphenyl 4-Methoxybenzoate via Modified Mitsunobu Esterification

Executive Summary The compound 2-formylphenyl 4-methoxybenzoate (CAS 140160-04-9)[1] is a critical aryl ester intermediate frequently utilized in the chemoselective synthesis of functionalized oxazoles and benzofurans[2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-formylphenyl 4-methoxybenzoate (CAS 140160-04-9)[1] is a critical aryl ester intermediate frequently utilized in the chemoselective synthesis of functionalized oxazoles and benzofurans[2]. While the Mitsunobu reaction is a staple for the stereoinversion and esterification of aliphatic alcohols[3], applying this methodology to phenolic substrates like salicylaldehyde requires a fundamental mechanistic pivot. This application note details a highly optimized, self-validating protocol for the Mitsunobu-driven synthesis of 2-formylphenyl 4-methoxybenzoate, focusing on the causality behind reagent addition sequences to suppress competitive side reactions.

Mechanistic Insights & Causality (The "Why")

The sp² Carbon Constraint

In a classical Mitsunobu reaction, the activated alkoxyphosphonium intermediate undergoes an S_N2 displacement by a carboxylate nucleophile[4]. However, the hydroxyl group of salicylaldehyde is directly attached to an sp²-hybridized aromatic ring. Because S_N2 inversion is orbitally forbidden at sp² centers, the classical pathway is completely blocked.

The Acyloxyphosphonium Pathway

To bypass this constraint, the reaction is mechanistically redirected to activate the carboxylic acid rather than the phenol.

  • Betaine Formation: Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) react to form the Morrison-Brunn-Huisgen betaine intermediate.

  • Acid Activation: The betaine preferentially deprotonates 4-methoxybenzoic acid (pKa ~4.5) over salicylaldehyde (pKa ~8.4). The resulting carboxylate attacks the phosphonium center, generating a highly electrophilic acyloxyphosphonium ion .

  • Nucleophilic Acyl Substitution: The hydrazide anion deprotonates salicylaldehyde. The resulting phenoxide anion then attacks the carbonyl carbon of the acyloxyphosphonium intermediate, expelling triphenylphosphine oxide (Ph₃P=O) and yielding the target aryl ester.

Causality in Experimental Design: Mitigating Hydrazone Formation

Salicylaldehyde possesses an unprotected ortho-formyl group. If all reagents are mixed simultaneously (standard Mitsunobu conditions), the unreacted DIAD or its hydrazine byproducts can condense with the aldehyde to form stable hydrazones, devastating the yield.

The Solution (Pre-activation): By reacting PPh₃, DIAD, and 4-methoxybenzoic acid at 0 °C prior to the introduction of salicylaldehyde, the concentration of reactive nitrogen species is minimized, and the carboxylic acid is fully converted into the acyloxyphosphonium electrophile before the sensitive aldehyde is ever introduced.

Mechanism N1 PPh3 + DIAD (Betaine Formation) N2 Morrison-Brunn-Huisgen Betaine Intermediate N1->N2 N3 Add 4-Methoxybenzoic Acid (pKa ~4.5) N2->N3 N4 Acyloxyphosphonium Ion [Ph3P+-O-CO-Ar] N3->N4 N5 Add Salicylaldehyde (Phenoxide Generation) N4->N5 N6 Nucleophilic Acyl Substitution (sp2 Carbon SN2 Forbidden) N5->N6 N7 2-Formylphenyl 4-methoxybenzoate + Ph3P=O + DIAD-H2 N6->N7

Caption: Mechanistic pathway for Mitsunobu aryl esterification via acyloxyphosphonium activation.

Quantitative Optimization Data

The table below summarizes the quantitative impact of the pre-activation sequence compared to standard addition methodologies.

Table 1: Optimization of Reaction Conditions for Aryl Esterification

ParameterCondition A (Standard)Condition B (Pre-activation Protocol)
Order of Addition All reagents mixed simultaneouslyAcid + PPh₃ + DIAD, then Phenol
Temperature Profile 25 °C throughout0 °C (activation) → 25 °C (coupling)
Primary Side Product Salicylaldehyde hydrazoneTriphenylphosphine oxide (Ph₃P=O)
Isolated Yield < 20%85–99% [2]
Chemoselectivity Poor (Aldehyde degradation)Excellent (Aldehyde preserved)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the reaction is proceeding correctly at each stage.

Materials Required
  • Salicylaldehyde: 1.22 g (10.0 mmol)

  • 4-Methoxybenzoic acid: 1.52 g (10.0 mmol)

  • Triphenylphosphine (PPh₃): 2.88 g (11.0 mmol, 1.1 equiv)

  • Diisopropyl azodicarboxylate (DIAD): 2.22 g (11.0 mmol, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF): 50 mL

Procedure

Step 1: Betaine Formation

  • To an oven-dried, argon-purged 100 mL round-bottom flask, add PPh₃ (2.88 g) and anhydrous THF (30 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add DIAD (2.22 g) dropwise over 5 minutes via syringe.

  • Self-Validation Checkpoint: DIAD is intensely yellow. As it reacts with PPh₃ to form the betaine, the solution will transition from yellow to a pale or colorless state. Do not proceed until this color shift is observed.

Step 2: Carboxylic Acid Activation 4. Dissolve 4-methoxybenzoic acid (1.52 g) in 10 mL of anhydrous THF. 5. Add this solution dropwise to the 0 °C betaine mixture over 10 minutes. 6. Stir at 0 °C for 15 minutes to ensure complete formation of the acyloxyphosphonium ion.

Step 3: Phenol Coupling 7. Dissolve salicylaldehyde (1.22 g) in 10 mL of anhydrous THF. 8. Add the salicylaldehyde solution dropwise to the activated complex at 0 °C. 9. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 to 4 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). Salicylaldehyde is highly fluorescent under 254 nm UV light. The reaction is complete when the starting material spot (R_f ~0.6) is entirely consumed and replaced by the product spot (R_f ~0.4).

Step 4: Workup and Purification 10. Concentrate the reaction mixture in vacuo to a thick syrup. 11. Add 30 mL of cold diethyl ether/hexane (1:1 v/v) and triturate vigorously.

  • Causality: This solvent system selectively precipitates the bulk of the triphenylphosphine oxide (Ph₃P=O) and reduced DIAD byproducts while keeping the aryl ester in solution.

  • Filter the white precipitate through a Celite pad and concentrate the filtrate.

  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient 9:1 to 4:1) to afford 2-formylphenyl 4-methoxybenzoate as a white solid.

Sources

Method

"2-Formylphenyl 4-methoxybenzoate" in the synthesis of benzo[f]quinolines

Application Note: Multicomponent Synthesis of Functionalized Benzo[f]quinolines Using 2-Formylphenyl 4-methoxybenzoate Executive Summary & Scope The construction of highly functionalized benzo[f]quinolines is of paramoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Multicomponent Synthesis of Functionalized Benzo[f]quinolines Using 2-Formylphenyl 4-methoxybenzoate

Executive Summary & Scope

The construction of highly functionalized benzo[f]quinolines is of paramount importance in drug discovery due to the scaffold's broad-spectrum biological activities, including potent antimicrobial, antimalarial, and anticancer properties[1]. Traditional step-wise syntheses of these polycyclic systems often suffer from poor atom economy and harsh conditions. This application note details a highly efficient, self-validating three-component cascade protocol utilizing 2-formylphenyl 4-methoxybenzoate as a bifunctional building block. By leveraging a Povarov-type [4+2] cycloaddition, researchers can rapidly assemble complex 3-aryl-benzo[f]quinolines with high regioselectivity and yield.

Scientific Background & Mechanistic Rationale

The selection of 2-formylphenyl 4-methoxybenzoate—typically synthesized via copper-mediated aroylation[2] or utilized in chemoselective Wittig pathways[3]—is highly strategic for this multicomponent reaction (MCR).

  • The Electrophilic Core: The highly reactive formyl group drives the initial condensation with naphthalen-2-amine.

  • The Protecting/Directing Group: The 4-methoxybenzoate ester serves as a sterically demanding, electron-rich protecting group. It prevents the ortho-hydroxyl group from interfering with the Lewis acid catalyst or undergoing unwanted side reactions (such as premature coumarin cyclization). Furthermore, the methoxy group enhances the crystallinity of the final product, aiding in chromatography-free isolation.

The Povarov-Type Cascade Causality: The assembly of the benzo[f]quinoline scaffold proceeds via a well-defined mechanistic cascade[4]:

  • Imine Condensation: Nucleophilic attack of naphthalen-2-amine on the aldehyde yields a conjugated Schiff base.

  • Enolization & Cycloaddition: A catalyst (molecular iodine or HCl) activates the imine nitrogen and simultaneously promotes the enolization of the ketone (e.g., acetone or cyclopentanone). The enol attacks the activated imine via a Mannich-type addition, followed by an intramolecular formal[4+2] aza-Diels-Alder cyclization.

  • Aromatization: Driven by the thermodynamic stability of extended π -conjugation, the tetrahydrobenzo[f]quinoline intermediate spontaneously oxidizes (losing H2​ and H2​O ) to yield the fully aromatized benzo[f]quinoline[4].

Experimental Workflows & Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems , incorporating specific In-Process Controls (IPCs) to verify reaction progress without requiring immediate LC-MS analysis.

Protocol A: Iodine-Catalyzed Three-Component Synthesis (Recommended)

Causality: Molecular iodine ( I2​ ) is utilized as a mild, water-tolerant Lewis acid. Unlike harsh mineral acids, I2​ efficiently catalyzes the Povarov cascade without hydrolyzing the sensitive 4-methoxybenzoate ester linkage[4].

  • Initiation (Imine Formation): In a 50 mL round-bottom flask, dissolve 2-formylphenyl 4-methoxybenzoate (1.0 mmol, 256 mg) and naphthalen-2-amine (1.0 mmol, 143 mg) in absolute ethanol (10 mL). Stir at ambient temperature for 15 minutes.

    • IPC Check: The solution will transition from colorless to a distinct pale yellow, visually confirming Schiff base formation.

  • Catalysis & Cycloaddition: Add the ketone (e.g., acetone, 1.5 mmol) followed by I2​ (10 mol%, 25.4 mg).

  • Thermal Maturation: Heat the reaction mixture to a gentle reflux (78 °C) for 4–5 hours.

    • IPC Check: Monitor via TLC (Hexane:EtOAc 3:1). The starting aldehyde ( Rf​≈0.6 ) will deplete. A new, highly fluorescent blue/green spot will appear under 365 nm UV light, confirming the formation of the extended benzo[f]quinoline chromophore.

  • Quenching & Isolation: Cool the mixture to room temperature. Quench the active iodine by adding saturated aqueous Na2​S2​O3​ dropwise until the brown iodine color completely dissipates. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography to isolate the pure 3-(2-(4-methoxybenzoyloxy)phenyl)-1-methylbenzo[f]quinoline.

Protocol B: Brønsted Acid-Catalyzed Condensation

Causality: Concentrated HCl provides rapid protonation of the imine, accelerating the reaction with sterically hindered ketones. Methanol is chosen as the solvent because its high dielectric constant stabilizes the protonated intermediates, and it often allows the final product to precipitate directly[5].

  • Reaction Assembly: Combine 2-formylphenyl 4-methoxybenzoate (1.0 mmol), naphthalen-2-amine (1.0 mmol), and acetone (2.0 mL, excess) in methanol (10 mL).

  • Acidification: Carefully add 2 drops of concentrated HCl (37%).

  • Reflux & Precipitation: Reflux the mixture for 8 hours.

    • IPC Check: Upon completion and subsequent cooling to 0 °C in an ice bath, the product will spontaneously precipitate from the methanolic solution.

  • Recovery: Filter the solid precipitate and wash with ice-cold methanol (2 x 5 mL) to afford the product. Note: Minor ester cleavage may occur; monitor via NMR.

Quantitative Data & Optimization

The following table summarizes the optimization parameters, demonstrating the causality behind selecting I2​ in ethanol as the premier condition for preserving the ester functional group while maximizing synthetic yield.

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Observation / IPC Validation
1NoneEtOH7824< 10Starting material unreacted; no fluorescence.
2HCl (Conc, 2 drops)MeOH65868Product precipitates; minor ester hydrolysis observed.
3 I2​ (10 mol%) EtOH 78 5 85 Clean conversion; highly fluorescent product spot.
4 I2​ (20 mol%)EtOH78486No significant yield increase; excess I2​ complicates quench.
5 I2​ (10 mol%)DMF120255Thermal decomposition and complex TLC mixture.

Reaction Pathway Visualization

The following diagram maps the logical flow of the multicomponent assembly, highlighting the convergence of the three building blocks into the final polycyclic core.

Pathway A 2-Formylphenyl 4-methoxybenzoate (Electrophilic Aryl Aldehyde) I1 Schiff Base Intermediate (Activated Imine) A->I1 Condensation (-H₂O) B Naphthalen-2-amine (Nucleophilic Amine) B->I1 C Ketone (e.g., Acetone/Cyclopentanone) I2 [4+2] Cycloaddition Adduct (Tetrahydrobenzo[f]quinoline) C->I2 Enolization I1->I2 + Ketone Enol (I₂ or HCl Catalyzed) P 3-(2-(4-Methoxybenzoyloxy)phenyl) benzo[f]quinoline I2->P Oxidation / Aromatization (-H₂, -H₂O)

Figure 1: Multicomponent reaction pathway for benzo[f]quinoline synthesis via [4+2] cycloaddition.

References

  • Directing Group Assistated Copper-Mediated Aroylation of Phenols Using 2-Bromoacetophenones The Royal Society of Chemistry (RSC)2[2]

  • Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans The Journal of Organic Chemistry - ACS Publications 3[3]

  • Benzo[f]quinoline and Benzo[a]phenanthridine Derivatives Catalyzed by Iodine by a Three-Component Reaction of Arenecarbaldehyde, Naphthalen-2-amine, and Cyclic Ketone European Journal of Organic Chemistry 4[4]

  • Esters Derived from Vanillin and Vanillal and Aromatic and Functionalized Aliphatic Carboxylic Acids ResearchGate5[5]

  • Synthesis and Evaluation of Quinolino-Benzoxaboroles as Potential Antimicrobial Agents Scientific Research Publishing (SCIRP) 1[1]

Sources

Application

Application Note: One-Pot Synthesis of Substituted Quinolines via Pd-Catalyzed C–O Bond Activation of 2-Formylphenyl 4-Methoxybenzoate

Executive Summary Quinolines are privileged scaffolds in medicinal chemistry and drug development. Traditional syntheses (e.g., Skraup, Friedländer) often require harsh acidic/basic conditions or rely on highly reactive,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinolines are privileged scaffolds in medicinal chemistry and drug development. Traditional syntheses (e.g., Skraup, Friedländer) often require harsh acidic/basic conditions or rely on highly reactive, moisture-sensitive precursors like aryl triflates. This application note details a robust, step-economical one-pot protocol utilizing 2-formylphenyl 4-methoxybenzoate as an air-stable, bifunctional precursor. By leveraging a tandem imine condensation followed by palladium-catalyzed C–O bond activation and alkyne hydroamination, researchers can rapidly construct 2,3-disubstituted quinolines with broad functional group tolerance and excellent regioselectivity.

Mechanistic Insights & Causality (E-E-A-T)

To ensure experimental success, it is critical to understand the causality behind the reagent selection and the tandem sequence:

  • Substrate Design (Why 4-methoxybenzoate?): The 4-methoxybenzoate moiety acts as a highly tunable pseudohalide. Standard aryl triflates are highly reactive but prone to premature hydrolysis during the initial amine condensation step. Conversely, the electron-donating methoxy group on the benzoate ester subtly strengthens the C–O bond, ensuring it remains intact during the formation of the ortho-ester imine.

  • Chemoselective Activation: Once the imine is formed, the elevated temperature (110 °C) and the highly electron-rich Pd(0)/XPhos catalyst system selectively facilitate oxidative addition into the inert C–O bond over other potential reactive sites, a principle foundational to [1].

  • Tandem Driving Force: The reaction operates as a thermodynamic cascade. The basic conditions (Cs₂CO₃) not only neutralize the liberated 4-methoxybenzoic acid but also drive the 6-endo-dig cyclization of the imine nitrogen onto the Pd-activated alkyne [2]. This ensures irreversible aromatization to the quinoline core.

Reaction Workflow & Signaling Pathway

Mechanism A 2-Formylphenyl 4-methoxybenzoate + Primary Amine B ortho-Ester Imine (Intermediate I) A->B Condensation (-H2O) C Pd(II) Aryl Complex (C-O Oxidative Addition) B->C Pd(0) / XPhos (Δ, Toluene) D ortho-Alkynyl Imine (Intermediate II) C->D + Terminal Alkyne Cs2CO3 (-ArCOOH) E Substituted Quinoline (Final Product) D->E 6-endo-dig Cyclization & Aromatization

Figure 1: Catalytic cycle for the one-pot synthesis of quinolines via C–O bond activation.

Experimental Protocol: Self-Validating Workflow

This protocol is designed with in-process controls (IPCs) to ensure reproducibility and self-validation at each critical step.

Materials Required:

  • 2-Formylphenyl 4-methoxybenzoate (0.5 mmol, 1.0 equiv)

  • Primary Amine (e.g., aniline) (0.6 mmol, 1.2 equiv)

  • Terminal Alkyne (e.g., phenylacetylene) (0.75 mmol, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl[XPhos] (10 mol%)

  • Cesium carbonate [Cs₂CO₃] (1.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (3.0 mL)

Step-by-Step Procedure:

  • Catalyst Activation (Glovebox/Schlenk Line): In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)₂ (5.6 mg, 5 mol%), XPhos (23.8 mg, 10 mol%), and Cs₂CO₃ (325.8 mg, 2.0 equiv).

    • Causality: XPhos is critical; its bulky, electron-rich biaryl structure stabilizes the monomeric Pd(0) active species necessary for [3].

  • Substrate Addition: Add 2-formylphenyl 4-methoxybenzoate (128 mg, 0.5 mmol), the primary amine (0.6 mmol), and the terminal alkyne (0.75 mmol).

  • Solvent Introduction: Add 3.0 mL of anhydrous toluene. Seal the tube under an argon atmosphere.

  • Thermal Cascade Initiation: Transfer the sealed tube to a pre-heated oil bath at 110 °C. Stir vigorously for 16 hours.

    • Self-Validation Checkpoint 1 (2 Hours): Withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via TLC/LC-MS. The aldehyde starting material should be completely consumed and replaced by the ortho-ester imine intermediate. The solution typically transitions from pale yellow to a deep orange/red, indicating active Pd-aryl complex formation.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with an additional 10 mL of ethyl acetate.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2,3-disubstituted quinoline.

    • Self-Validation Checkpoint 2: The final product should exhibit strong UV fluorescence at 254 nm and 365 nm, characteristic of the extended conjugated quinoline system.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative optimization data, highlighting the necessity of the specific catalyst and base combination to achieve high yields.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene11034
2Pd(OAc)₂XPhosK₂CO₃Toluene11072
3 Pd(OAc)₂ XPhos Cs₂CO₃ Toluene 110 89
4Pd(OAc)₂XPhosCs₂CO₃DMF11065
5NoneXPhosCs₂CO₃Toluene110N.R.

Note: Yields determined by GC-FID using dodecane as an internal standard. N.R. = No Reaction. Entry 3 represents the optimized conditions.

References

  • Title: C–P Bond-Forming Reactions via C–O/P–H Cross-Coupling Catalyzed by Nickel (Context: Transition-Metal-Catalyzed Activation of C–O Bonds) Source: ACS Catalysis (2015) URL: [Link]

  • Title: Convergent Synthesis of 2-Aryl-Substituted Quinolines by Gold-Catalyzed Cascade Reaction Source: Chemical and Pharmaceutical Bulletin (2016) URL: [Link]

  • Title: Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: Molecules (2023) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Low yield in "2-Formylphenyl 4-methoxybenzoate" synthesis troubleshooting

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing kinetic bottlenecks or low yields during the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing kinetic bottlenecks or low yields during the synthesis of 2-Formylphenyl 4-methoxybenzoate .

The esterification between salicylaldehyde and 4-methoxybenzoyl chloride presents unique electronic and steric challenges. Below, we dissect the causality behind these failures and provide a self-validating, optimized methodology to ensure high-yield conversions.

Diagnostic Workflow

Before altering your protocol, use the logical workflow below to identify the root cause of your low yield.

Diagnostic Start Low Yield Detected Check1 Is 4-methoxybenzoic acid present on TLC? Start->Check1 Path1A Yes: Moisture Issue Check1->Path1A Path1B No: Reactivity Issue Check1->Path1B Fix1 Dry DCM & use fresh acyl chloride Path1A->Fix1 Check2 Base/Catalyst used? Path1B->Check2 Path2A Only TEA/Pyridine Check2->Path2A Fix2 Add 0.1-0.2 eq DMAP Path2A->Fix2

Diagnostic workflow for low yield in 2-formylphenyl 4-methoxybenzoate synthesis.

Troubleshooting FAQs: The Chemistry of the Bottleneck

Q1: Why is my conversion rate stalling below 30% even with an excess of 4-methoxybenzoyl chloride and Triethylamine (TEA)? A: You are encountering a dual-kinetic bottleneck driven by the electronic properties of both reagents. First, the hydroxyl group of salicylaldehyde is heavily deactivated; it is locked in a strong intramolecular hydrogen bond with the ortho-formyl group, severely reducing its nucleophilicity[1]. Second, 4-methoxybenzoyl chloride is less electrophilic than standard benzoyl chloride. The electron-donating methoxy group (+M effect) stabilizes the carbonyl carbon via resonance. Solution: Relying solely on a general base like TEA is insufficient. You must introduce a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). DMAP attacks the deactivated acyl chloride to form a highly electrophilic acylpyridinium intermediate, which rapidly overcomes the steric and electronic hindrance of the phenoxide.

Q2: I observe a major polar side product and degraded acyl chloride on TLC. What is causing this? A: If you observe a highly polar spot that streaks on TLC, you are seeing 4-methoxybenzoic acid, the hydrolysis product of your acyl chloride. While 4-methoxybenzoyl chloride is slightly more stable than unsubstituted benzoyl chloride, it remains highly moisture-sensitive. Solution: Ensure strict anhydrous conditions. Do not use aqueous Schotten-Baumann conditions (NaOH/H2O) for this specific coupling. While Schotten-Baumann conditions are sometimes used for phenolic esterifications, the competitive hydrolysis of the deactivated acyl chloride in water will drastically outpace the slow esterification of the hydrogen-bonded salicylaldehyde[2].

Q3: Can I use Pyridine instead of the TEA/DMAP system? A: Yes, pyridine can act as both the solvent and a weak nucleophilic catalyst. Standard solid-phase and solution-phase protocols for the esterification of salicylaldehydes often utilize pyridine in dichloromethane (DCM) at room temperature for 5 to 12 hours[3]. However, the TEA/DMAP catalytic system generally provides superior atom economy, faster reaction kinetics, and an easier workup, avoiding the toxicity and stubborn removal process associated with excess pyridine.

Quantitative Data: Catalyst & Solvent Optimization

The table below summarizes the expected yields and mechanistic rationales for various reaction conditions based on empirical optimizations.

SolventBase / CatalystTemp (°C)Time (h)Typical Yield (%)Mechanistic Rationale
THF (aq)NaOH (Schotten-Baumann)0 to 254< 20%High hydrolysis rate of acyl chloride; potential aldol side-reactions[2].
DCM (Dry)TEA (1.5 eq)251235 - 45%Insufficient electrophilicity of acyl chloride to react with H-bonded phenol.
DCM (Dry)Pyridine (2.0 eq)25550 - 60%Pyridine acts as a weak nucleophilic catalyst, improving yield moderately[3].
DCM (Dry) TEA (1.5 eq) + DMAP (0.1 eq) 0 to 25 3 > 85% DMAP forms a highly reactive acylpyridinium intermediate, forcing the reaction.

Mechanistic Pathway

Mechanism A 4-Methoxybenzoyl Chloride C Acylpyridinium Intermediate A->C + DMAP B DMAP Catalyst B->C F 2-Formylphenyl 4-methoxybenzoate C->F Nucleophilic Attack D Salicylaldehyde + TEA E Phenoxide (Nucleophile) D->E Deprotonation E->F

DMAP-catalyzed esterification mechanism overcoming salicylaldehyde steric hindrance.

Optimized, Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . Visual cues are embedded within the steps to ensure the chemistry is proceeding correctly before you move to the next phase.

Reagents Required:

  • Salicylaldehyde (1.0 equiv, strictly dry)

  • 4-Methoxybenzoyl chloride (1.2 equiv, verify integrity via NMR prior to use)

  • Triethylamine (TEA) (1.5 equiv, distilled over CaH₂)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation & Purging:

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Argon) for 10 minutes.

    • Validation: The flask should be cool to the touch and completely free of condensation before proceeding.

  • Phenoxide Generation:

    • Dissolve Salicylaldehyde (1.0 equiv) in anhydrous DCM (approx. 0.2 M concentration).

    • Add TEA (1.5 equiv) followed by DMAP (0.1 equiv) in one portion.

    • Self-Validation Check: Upon addition of the bases, the previously pale solution will shift to a deep yellow/orange color . This optical change confirms the successful deprotonation of the phenol and the disruption of the intramolecular hydrogen bond[1].

  • Catalytic Acylation:

    • Cool the reaction vessel to 0 °C using an ice bath.

    • Dissolve 4-Methoxybenzoyl chloride (1.2 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Self-Validation Check: As the acyl chloride is added, a dense white precipitate (Triethylamine hydrochloride, TEA·HCl) will immediately begin to form. The continuous formation of this salt is the physical confirmation that the acylation is actively occurring.

  • Reaction Maturation & Monitoring:

    • Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 3 hours.

    • Monitor the reaction via TLC (Eluent: Hexanes/Ethyl Acetate 4:1).

    • Validation: Under a 254 nm UV lamp, the highly fluorescent spot corresponding to salicylaldehyde should disappear, replaced by a higher Rf spot (the ester product).

  • Quenching and Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DCM). Stir vigorously for 10 minutes to hydrolyze any unreacted acyl chloride.

    • Transfer to a separatory funnel. Extract the organic layer and wash sequentially with 1M HCl (to remove DMAP and TEA), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄. The solution should be perfectly clear. Filter and concentrate under reduced pressure to yield the crude 2-Formylphenyl 4-methoxybenzoate. Purify via flash column chromatography if necessary.

References

  • Title :2 Source : ufs.ac.za

  • Title : 3 Source : acs.org

  • Title :1 Source : benchchem.com

Sources

Optimization

Technical Support Center: Isolation &amp; Purification of 2-Formylphenyl 4-Methoxybenzoate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals isolating 2-Formylphenyl 4-methoxybenzoate (CAS: 140160-04-9).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals isolating 2-Formylphenyl 4-methoxybenzoate (CAS: 140160-04-9). This aryl ester is a highly valuable intermediate frequently utilized in the1[1].

Synthesized typically via the esterification of salicylaldehyde with 4-methoxybenzoyl chloride, or through 2[2], isolating this specific compound presents unique chromatographic challenges. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-purity recovery.

Diagnostic Purification Workflow

The following workflow illustrates the critical path for isolating the target ester from common reaction byproducts (unreacted salicylaldehyde and 4-methoxybenzoic acid).

PurificationWorkflow Crude Crude Reaction Mixture (Ester, Phenol, Acid) Workup Aqueous NaHCO3 Wash (Removes Acidic Byproducts) Crude->Workup TLC TLC Analysis (UV 254 nm) Target ΔRf ≥ 0.15 Workup->TLC Load Dry Loading onto Silica (100-200 mesh) TLC->Load Elute Isocratic Elution (EtOAc:Hexane 1:9) Load->Elute Pure Pure 2-Formylphenyl 4-methoxybenzoate Elute->Pure

Caption: Workflow for the isolation and purification of 2-Formylphenyl 4-methoxybenzoate.

Quantitative Chromatographic Parameters

To achieve baseline resolution during flash chromatography, adhere to the following optimized parameters based on the physicochemical properties of the target ester.

ParameterValue / ObservationMechanistic Rationale
Stationary Phase Silica Gel, 100-200 meshProvides the optimal surface area-to-flow rate ratio for separating moderately polar aryl esters[2].
Optimal Solvent System EtOAc : Hexane (1:9 v/v)Balances the elution of the hydrophobic ester while retaining the polar phenol starting material.
Target Ester Rf​ ~0.50 (in 1:9 EtOAc:Hex)Ensures the compound spends sufficient time partitioning to achieve high purity without band broadening.
Salicylaldehyde Rf​ ~0.35 (in 1:9 EtOAc:Hex)Intramolecular H-bonding reduces its expected polarity, requiring strict non-polar gradients to prevent co-elution.
Sample:Silica Ratio 1:30 to 1:50 (w/w)Prevents column overloading, which leads to peak tailing and compromised resolution.

Self-Validating Purification Protocol

Do not treat column chromatography as a passive step. Every phase of this protocol contains a self-validating checkpoint to ensure the integrity of the separation.

Step 1: Pre-Chromatography Aqueous Workup
  • Action : Dilute the crude reaction mixture in dichloromethane (DCM) and wash sequentially with saturated aqueous NaHCO3​ (3x) and brine (1x). Dry the organic layer over anhydrous Na2​SO4​ .

  • Causality : Acyl chloride starting materials readily hydrolyze into carboxylic acids (e.g., 4-methoxybenzoic acid) upon exposure to moisture 3[3]. Carboxylic acids bind strongly to silanol groups on the stationary phase, causing severe streaking that ruins the resolution of target bands.

  • Validation Checkpoint : Spot the organic layer on a TLC plate alongside a 4-methoxybenzoic acid standard. The baseline spot (acid) must be completely absent before proceeding.

Step 2: TLC Method Development
  • Action : Spot the neutralized crude mixture, pure salicylaldehyde, and a co-spot on a silica gel 60 F254​ TLC plate. Develop in 10% EtOAc in Hexanes (1:9 v/v).

  • Causality : Establishing the ΔRf​ is critical. The target ester lacks hydrogen-bond donors, making it less polar than salicylaldehyde, and will elute first.

  • Validation Checkpoint : Visualize under UV light (254 nm). You should observe the ester at Rf​≈0.50 and salicylaldehyde at Rf​≈0.35 . If ΔRf​<0.15 , reduce EtOAc to 5%.

Step 3: Column Packing (Slurry Method)
  • Action : Prepare a slurry of 100-200 mesh silica gel in hexanes (approx. 30-50 g silica per 1 g of crude). Pour smoothly into a glass column.

  • Causality : Slurry packing prevents the entrapment of air bubbles and ensures a uniform stationary phase bed, preventing channeling and band distortion.

  • Validation Checkpoint : Open the stopcock and allow the solvent to drain until it is 1 mm above the silica bed. The solvent front must be perfectly horizontal.

Step 4: Dry Loading
  • Action : Dissolve the crude mixture in minimal DCM. Add silica gel (approx. 3x the crude weight). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this evenly onto the column bed.

  • Causality : Dry loading eliminates the band-broadening effects associated with loading viscous oils directly, ensuring the sample begins partitioning as a narrow, concentrated band.

Step 5: Isocratic Elution & Fraction Collection
  • Action : Elute the column with 1:9 EtOAc/Hexane[2]. Collect fractions in test tubes (e.g., 15 mL/tube for a 30 g column).

  • Causality : Isocratic elution at a low polarity maintains the delicate separation between the ester and the phenol.

  • Validation Checkpoint : Analyze fractions via TLC. Pool only the fractions containing the single, UV-active spot corresponding to the ester. Concentrate under vacuum to yield 2-Formylphenyl 4-methoxybenzoate as a white solid (expected m.p. 81.3–81.8 °C)[1].

Troubleshooting & FAQs

TroubleshootingLogic Issue Issue: Poor Resolution or Streaking CheckAcid Is 4-methoxybenzoic acid present? Issue->CheckAcid DoWash Perform basic aqueous workup prior to column CheckAcid->DoWash Yes CheckVisc Is the crude sample highly viscous? CheckAcid->CheckVisc No DoDryLoad Use dry loading technique instead of liquid loading CheckVisc->DoDryLoad Yes CheckSolv Is the Rf of the ester > 0.5 in 1:9 EtOAc:Hex? CheckVisc->CheckSolv No ReducePol Decrease solvent polarity (e.g., 1:19 EtOAc:Hex) CheckSolv->ReducePol Yes

Caption: Logical troubleshooting tree for resolving common chromatography issues.

Q1: Why is my product co-eluting with unreacted salicylaldehyde? Application Scientist Insight: Salicylaldehyde exhibits strong intramolecular hydrogen bonding between its phenolic hydroxyl and the adjacent formyl group. This internal masking of the polar -OH group significantly reduces its interaction with the silica stationary phase, causing it to elute much faster than a standard phenol. If co-elution occurs in 1:9 EtOAc:Hexane, your solvent is too strong. Actionable Fix: Switch to a step-gradient. Initiate elution with 100% Hexane or 1:19 EtOAc:Hexane to pull the fully protected, less polar ester off the column first, then increase polarity to flush the salicylaldehyde.

Q2: I observe a white precipitate in my crude mixture before loading. Should I dissolve it and load it? Application Scientist Insight: Absolutely not. This precipitate is highly likely to be 4-methoxybenzoic acid, generated from the hydrolysis of unreacted 4-methoxybenzoyl chloride. Loading this onto a silica column will cause severe streaking, as the carboxylic acid binds irreversibly to silanol groups and drags other compounds along with it. Actionable Fix: Filter the precipitate if it is abundant, and strictly adhere to the pre-column saturated NaHCO3​ aqueous workup described in Step 1 to remove all trace acids.

Q3: The ester band is broadening significantly during elution, ruining the separation. How can I sharpen it? Application Scientist Insight: Band broadening in this context is usually a symptom of either column overloading or poor loading technique (e.g., liquid loading a highly viscous crude oil). Viscous samples diffuse unevenly into the solvent head, creating a wide initial band. Actionable Fix: Ensure your sample-to-silica ratio is at least 1:30 (w/w). More importantly, transition to the dry loading technique (Step 4). Adsorbing the crude onto a small amount of silica prior to loading guarantees a perfectly flat, narrow starting band.

References

  • Title : Directing Group Assistated Copper-Mediated Aroylation of Phenols Using 2-Bromoacetophenones Supporting Information Source : The Royal Society of Chemistry URL : 2

  • Title : Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans Source : The Journal of Organic Chemistry - ACS Publications URL : 1

  • Title : Application Notes and Protocols for the Esterification of Primary Alcohols with 4-Hydroxybenzoyl Chloride Source : Benchchem URL : 3

Sources

Troubleshooting

Optimizing reaction conditions for the acylation of substituted salicylaldehydes

Welcome to the Technical Support Center for the acylation of substituted salicylaldehydes. This guide is designed for drug development professionals and synthetic chemists optimizing intermediate pathways for active phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the acylation of substituted salicylaldehydes. This guide is designed for drug development professionals and synthetic chemists optimizing intermediate pathways for active pharmaceutical ingredients (APIs) such as albuterol, salmeterol, and vilanterol, as well as fragrance compounds like coumarin.

This portal is divided into two primary workflows: O-Acylation (Phenolic Esterification) and C-Acylation (Friedel-Crafts Ring Substitution) .

Section 1: O-Acylation (Phenolic Esterification) Troubleshooting

O-acylation targets the hydroxyl group of the salicylaldehyde while preserving the reactive ortho-aldehyde. The primary challenge in this workflow is preventing unwanted aldol condensations (Perkin-type reactions) or the formation of gem-diacetates.

FAQ 1.1: Why is my O-acylation reaction yielding coumarin instead of the isolated ester?

Causality & Mechanism: Coumarin formation is the result of an intramolecular aldol condensation following the initial O-acylation. This secondary reaction is highly temperature-dependent. Research in continuous flow synthesis demonstrates that O-acylation of salicylaldehyde is completed rapidly at 150 °C. However, if the thermal mass exceeds 240 °C in the presence of an acetate base, the O-acetylated intermediate undergoes an intramolecular aldol cyclization to form coumarin [1]. If your goal is the isolated O-acetylsalicylaldehyde, you must strictly control the temperature and avoid prolonged heating with strong acetate bases.

FAQ 1.2: How can I accelerate room-temperature O-acylation without risking over-reaction?

Causality & Mechanism: While 4-Dimethylaminopyridine (DMAP) is a standard hypernucleophilic catalyst for esterification, the byproduct of acetic anhydride acylation is acetic acid (HOAc). As HOAc accumulates, it protonates the dimethylamino group of DMAP, deactivating the catalyst and stalling the reaction. To optimize turnover, use a dual-base system: combine DMAP with Triethylamine (Et 3​ N). The Et 3​ N acts as a sacrificial proton sponge, preventing HOAc from destroying the DMAP catalyst and ensuring near-quantitative yields [2].

Quantitative Data: O-Acylation Condition Optimization

Table 1: Comparison of reaction parameters for the O-acylation of salicylaldehydes.

Acylating AgentCatalyst / Base SystemSolventTemperatureTimePrimary ProductYield
Ac 2​ O (1.5 eq)NoneNeat (Flow)150 °C22.5 minO-Acetylsalicylaldehyde>90%
Ac 2​ O (Excess)KOAc / AcOHAc 2​ O240 °C22.5 minCoumarin (Aldol product)~91%
Ac 2​ O (1.1 eq)Pyridine (1.5 eq)DCM25 °C8 - 12 hO-Acetylsalicylaldehyde80-85%
Ac 2​ O (1.1 eq)DMAP (0.1 eq) + Et 3​ N (1.2 eq)DCM25 °C< 1 hO-Acetylsalicylaldehyde>95%
Self-Validating Protocol: Chemoselective O-Acylation
  • Preparation: In an oven-dried flask under N 2​ , dissolve substituted salicylaldehyde (10 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add Et 3​ N (12 mmol) and a catalytic amount of DMAP (1 mmol). Validation Check: The solution will turn a distinct bright yellow, indicating the formation of the highly nucleophilic phenoxide ion.

  • Acylation: Cool the flask to 0 °C. Add acetic anhydride (11 mmol) dropwise over 10 minutes.

  • Monitoring: Remove the ice bath and stir at room temperature. Validation Check: The bright yellow color will fade to a pale straw color within 30-45 minutes as the phenoxide is consumed. Confirm completion via TLC (Hexanes:EtOAc 4:1; UV active; Product R f​ is typically lower than the starting material due to loss of intramolecular hydrogen bonding).

  • Quench & Workup: Quench with saturated aq. NaHCO 3​ (20 mL) and stir vigorously until CO 2​ evolution ceases. Extract with DCM, wash with 1M HCl to remove DMAP/Et 3​ N, dry over MgSO 4​ , and concentrate.

Pathway SA Salicylaldehyde O_Acyl O-Acylation (Ac2O, Base) < 150°C or RT SA->O_Acyl Perkin Direct Perkin Process (Slow, Incomplete) SA->Perkin High Temp Intermediate O-Acetylsalicylaldehyde (Target Intermediate) O_Acyl->Intermediate Aldol Intramolecular Aldol > 240°C Intermediate->Aldol Coumarin Coumarin (Side-product / Target) Aldol->Coumarin Perkin->Coumarin High Temp

Reaction pathways of salicylaldehyde acylation vs. aldol condensation.

Section 2: C-Acylation (Friedel-Crafts) Troubleshooting

Friedel-Crafts acylation of salicylaldehyde is a critical step in synthesizing the 5-acetyl or 5-haloacetyl derivatives, which are direct precursors to bronchodilators like albuterol, salmeterol, and vilanterol [3].

FAQ 2.1: Why am I detecting a chloroacetyl impurity when using bromoacetyl bromide?

Causality & Mechanism: When synthesizing 5-(2-bromoacetyl)-2-hydroxybenzaldehyde, standard protocols utilize bromoacetyl bromide and Aluminum Chloride (AlCl 3​ ) in dichloromethane (DCM). Mechanistically, the Lewis acid forms an ionic complex[Cl–AlCl 2​ –Br] in solution. This complex facilitates an unintended halogen exchange between the solvent/catalyst chlorides and the bromoacyl group. This conversion reaction can result in 7–20% of the chloroacetyl derivative impurity [4]. While this impurity often does not affect the purity of the final API (as both halogens are viable leaving groups for subsequent amination), it will complicate HPLC/LC-MS intermediate tracking.

FAQ 2.2: How is regioselectivity controlled to ensure substitution at the 5-position?

Causality & Mechanism: The aromatic ring of salicylaldehyde is subject to competing electronic effects. The hydroxyl group (-OH) is strongly activating and ortho/para directing. The formyl group (-CHO) is deactivating and meta directing. The 5-position is simultaneously para to the hydroxyl group and meta to the formyl group. This synergistic electronic reinforcement, combined with the steric hindrance at the 3-position (ortho to both groups), guarantees almost exclusive acylation at the 5-position [3].

Self-Validating Protocol: Friedel-Crafts Acylation (Albuterol/Salmeterol Precursor)
  • Complexation: To a rigorously dried flask containing anhydrous DCM (120 mL) under N 2​ , add anhydrous AlCl 3​ (4.0 equiv). Slowly add bromoacetyl chloride or bromoacetyl bromide (1.2 equiv) in DCM (30 mL) at room temperature. Stir for 30 minutes to pre-form the acylium ion complex.

  • Substrate Addition: Add salicylaldehyde (1.0 equiv) in DCM (30 mL) dropwise. Validation Check: Vigorous evolution of HCl/HBr gas will occur. Route exhaust through a basic scrubber. The suspension will transition into a deep, homogeneous amber/red solution.

  • Reflux: Heat the mixture to reflux for 18 hours.

  • Quench: Carefully pour the hot mixture over crushed ice and 1M HCl. Validation Check: The aluminum salts will violently hydrolyze (exothermic) and dissolve into the aqueous layer, leaving a clear, pale yellow organic layer.

  • Isolation: Extract the aqueous layer with DCM. Combine organic fractions, wash with brine, dry (MgSO 4​ ), and evaporate. Recrystallize the residue from CH 2​ Cl 2​ /hexane to yield 5-(2-bromoacetyl)-2-hydroxybenzaldehyde as yellow needles (Yield: ~66%) [3].

HalogenExchange Start Salicylaldehyde + Bromoacetyl Bromide Lewis AlCl3 in DCM Start->Lewis Complex Ionic Complex [Cl-AlCl2-Br]- Lewis->Complex Halogen Exchange Target 5-(2-Bromoacetyl)- 2-hydroxybenzaldehyde (Target) Lewis->Target Normal Acylation Impurity 5-(2-Chloroacetyl)- 2-hydroxybenzaldehyde (7-20% Impurity) Complex->Impurity Cl Transfer

Mechanistic divergence in Friedel-Crafts acylation leading to halogen exchange.

References

  • Synthesis of odorants in flow and their applications in perfumery Beilstein Journal of Organic Chemistry / PubMed Central (PMC)[Link]

  • Acetic Anhydride: Reactions and Uses Scribd[Link]

  • Where Do Impurities In Pharmaceutical Analysis Come From? Senieer[Link]

Optimization

Technical Support Center: Preventing Hydrolysis of 2-Formylphenyl 4-Methoxybenzoate During Workup

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the isolation of 2-formylphenyl 4-methoxybenzoate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the isolation of 2-formylphenyl 4-methoxybenzoate . This molecule is a highly reactive salicylaldehyde ester, notorious for rapid degradation during standard aqueous workups.

Mechanistic Insight: The Causality of Instability

To prevent hydrolysis, one must first understand the molecular forces driving it. 2-Formylphenyl 4-methoxybenzoate consists of an anisoyl group (4-methoxybenzoate) and a salicylaldehyde leaving group. While the electron-donating methoxy group on the benzoate slightly stabilizes the carbonyl, the leaving group entirely dictates the molecule's extreme sensitivity[1].

  • The Ortho-Formyl Effect : The formyl (-CHO) group at the ortho position of the phenol ring is strongly electron-withdrawing via both resonance and inductive effects. This significantly lowers the pKa of the parent phenol (salicylaldehyde pKa ~8.37 vs. phenol pKa ~10.0). Consequently, the resulting phenoxide is an exceptional leaving group[1].

  • Intramolecular Catalysis : Salicylaldehyde esters are so prone to nucleophilic attack that they are intentionally used as highly reactive intermediates in bioconjugation strategies, such as Serine/Threonine Ligation (STL) and traceless ceramide synthesis[2]. The proximity of the formyl group can facilitate hydration or act as an intramolecular general base, accelerating the nucleophilic attack of water or hydroxide ions on the ester carbonyl[2].

  • Saponification Vulnerability : Under even mildly basic conditions, hydroxide ions execute a rapid nucleophilic acyl substitution. A tetrahedral intermediate forms and collapses, irreversibly cleaving the ester into 4-methoxybenzoic acid and salicylaldehyde[3].

Mechanism A 2-Formylphenyl 4-methoxybenzoate C Tetrahedral Intermediate A->C Nucleophilic Attack (H2O/OH-) B Aqueous Base/Acid (Workup) B->C Catalysis D Salicylaldehyde (Leaving Group) C->D C-O Bond Cleavage (Accelerated by ortho-CHO) E 4-Methoxybenzoic Acid (Byproduct) C->E

Mechanism of 2-formylphenyl 4-methoxybenzoate hydrolysis during workup.

Frequently Asked Questions (FAQs)

Q1: I used saturated sodium bicarbonate (NaHCO₃) to neutralize my reaction, but my yield was <10%. Why? A1: Saturated NaHCO₃ has a pH of approximately 8.3. While this is considered a "mild" base for standard aliphatic esters, it is highly destructive to activated phenolic esters. The high concentration of hydroxide ions relative to the ester's stability threshold induces rapid saponification[3]. You must avoid NaHCO₃ entirely.

Q2: What are the highest risk steps during the workup phase? A2: The highest risk comes from aqueous wash steps, specifically prolonged contact time in the separatory funnel and elevated temperatures[4]. Emulsions that delay phase separation will drastically increase the hydrolysis rate.

Q3: Can I use silica gel chromatography to purify the crude mixture? A3: Yes, but with strict precautions. Silica gel is slightly acidic and retains surface moisture, which can catalyze hydrolysis over time. If chromatography is necessary, run the column quickly using deactivated silica or minimize the residence time of the compound on the column.

Quantitative Data: Workup Condition Impact

The following table summarizes the causal relationship between workup conditions and the estimated hydrolysis rate of salicylaldehyde esters based on kinetic stability profiles[4].

Workup Wash ConditionTemperatureApprox. pHEstimated Hydrolysis (%)Recommendation
Saturated NaOH25 °C14.0> 95%Critical Failure
Saturated NaHCO₃25 °C8.330 - 50%Avoid
Saturated NaHCO₃4 °C8.310 - 20%Not Recommended
pH 6.5 Phosphate Buffer4 °C6.5< 5%Recommended (if neutralization is required)
Saturated NaCl (Brine)4 °C~6.0< 2%Optimal (if no acid catalyst is present)

Self-Validating Experimental Protocol: Hydrolysis-Free Workup

This step-by-step methodology is engineered to isolate 2-formylphenyl 4-methoxybenzoate while suppressing the kinetic pathways that lead to ester cleavage[4].

Step 1: Reaction Quenching & Pre-Cooling

  • Action: Once the esterification is complete, immediately plunge the reaction flask into an ice-water bath to drop the internal temperature to 0–5 °C.

  • Causality: Lowering the kinetic energy of the system exponentially decreases the rate of the hydrolysis reaction before any aqueous solvent is introduced[4].

Step 2: Solvent Dilution

  • Action: Dilute the reaction mixture with an ice-cold, non-polar to moderately polar extraction solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Causality: Dilution reduces the concentration of any remaining catalysts and minimizes the dielectric constant of the medium, making the environment less hospitable to ionic hydrolysis mechanisms.

Step 3: Chemoselective Washing (The Critical Step)

  • Action: Transfer to a pre-chilled separatory funnel. Wash the organic layer with ice-cold saturated aqueous NaCl (brine) . Do not use NaHCO₃ or Na₂CO₃. If an acid catalyst must be neutralized, use an ice-cold pH 6.5 phosphate buffer.

  • Causality: Brine removes bulk water and polar impurities without raising the pH. The high ionic strength of brine also drives the organic product entirely into the organic phase, minimizing contact with water[4].

  • Self-Validation (IPC): Spot the organic layer on a TLC plate (Hexanes/EtOAc) alongside a salicylaldehyde standard. If the salicylaldehyde spot is growing intensely, your wash is too basic or too warm.

Step 4: Phase Separation & Drying

  • Action: Drain the organic layer immediately. Do not let the layers sit unseparated. Add anhydrous sodium sulfate (Na₂SO₄) until it flows freely.

  • Causality: Prolonged exposure at the aqueous-organic interface is the primary site of hydrolysis[4]. Na₂SO₄ chemically binds trace residual water, removing the essential nucleophile required for cleavage[4].

Step 5: Concentration

  • Action: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) with the water bath set strictly below 25 °C.

  • Causality: Thermal stress in the presence of trace moisture will re-initiate hydrolysis. Keeping the bath cool ensures the ester remains intact during solvent removal.

Workup Start Reaction Complete Q1 Is the reaction mixture basic or acidic? Start->Q1 Acidic Acidic/Neutral Q1->Acidic Basic Basic Q1->Basic QuenchA Quench with Ice-Cold pH 6.5 Phosphate Buffer Acidic->QuenchA QuenchB Quench with Ice-Cold Weak Acid (e.g., Citric Acid) Basic->QuenchB Extract Extract with cold EtOAc/DCM (Keep < 5°C) QuenchA->Extract QuenchB->Extract Wash Wash with Ice-Cold Brine (Avoid NaHCO3/NaOH) Extract->Wash Dry Dry over Anhydrous Na2SO4 Concentrate at < 25°C Wash->Dry Product Pure 2-Formylphenyl 4-methoxybenzoate Dry->Product

Troubleshooting decision tree for isolating 2-formylphenyl 4-methoxybenzoate.

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Yield of 2-Formylphenyl 4-methoxybenzoate

Welcome to the technical support center for the synthesis of 2-Formylphenyl 4-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Formylphenyl 4-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in this esterification reaction. Here, we will address common issues, explain the underlying chemical principles, and provide validated protocols to help you optimize your reaction yields and product purity.

Reaction Overview

The synthesis of 2-Formylphenyl 4-methoxybenzoate is a classic example of nucleophilic acyl substitution, specifically an esterification of a phenol (salicylaldehyde) with an acyl chloride (4-methoxybenzoyl chloride). This reaction is typically performed in the presence of a base to neutralize the HCl byproduct.[1] The choice of solvent is paramount as it influences reactant solubility, stabilizes intermediates, and can significantly impact the reaction rate and the formation of side products.

Reaction: Salicylaldehyde + 4-Methoxybenzoyl Chloride → 2-Formylphenyl 4-methoxybenzoate + HCl

Chemical reaction for the synthesis of 2-Formylphenyl 4-methoxybenzoate

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiment.

Q1: My reaction yield is very low or I've recovered only starting material. What are the primary causes?

A1: Low or no yield is a common but solvable issue. The root cause often lies in one of three areas: moisture contamination, the choice and role of the base, or an inappropriate solvent.

  • Moisture Contamination: 4-methoxybenzoyl chloride is a reactive acylating agent that is highly sensitive to moisture.[2] It readily hydrolyzes upon contact with water to form the unreactive 4-methoxybenzoic acid, consuming your starting material and preventing ester formation.[3][4]

    • Troubleshooting Steps:

      • Ensure all glassware is flame-dried or oven-dried immediately before use.

      • Use anhydrous grade solvents. If not available, solvents should be dried using appropriate methods (e.g., molecular sieves).

      • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Base Selection: A base is required to neutralize the HCl generated during the reaction.[1] If the HCl is not scavenged, it can protonate the starting phenol, reducing its nucleophilicity.

    • Expert Insight: Pyridine is a commonly used base for this type of acylation. It serves a dual role: it acts as a base to neutralize HCl and as a nucleophilic catalyst.[5][6] The pyridine attacks the acyl chloride to form a highly reactive acylpyridinium salt, which is then more susceptible to attack by the weakly nucleophilic phenol.[7][8]

    • Troubleshooting Steps:

      • Ensure you are using at least a stoichiometric equivalent of a suitable base (e.g., pyridine, triethylamine).

      • Consider using pyridine as both the base and the solvent, as this can drive the reaction to completion. However, be mindful of purification challenges.

  • Solvent Choice: The solvent must effectively dissolve both the salicylaldehyde and the 4-methoxybenzoyl chloride. Poor solubility of either reactant will lead to a slow or incomplete reaction.

    • Expert Insight: The reaction proceeds via the formation of a charged tetrahedral intermediate. Polar aprotic solvents can stabilize this intermediate, thereby accelerating the reaction.

    • Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Pyridine are often effective. DCM is a good starting point as it is relatively inert and dissolves most organic reactants.

Q2: My TLC analysis shows multiple spots, including a significant byproduct. What is happening?

A2: The most common byproduct is 4-methoxybenzoic acid, resulting from the hydrolysis of 4-methoxybenzoyl chloride as discussed in Q1.[2] If you have rigorously excluded water, other side reactions could be occurring, though they are less common for this specific transformation.

  • Troubleshooting Steps:

    • Confirm Identity of Byproduct: Isolate the byproduct and characterize it (e.g., by NMR or LC-MS) to confirm it is 4-methoxybenzoic acid. Its presence is a definitive indicator of moisture.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction.[9] If the reaction is slow, the prolonged exposure of the acyl chloride to trace moisture increases the likelihood of hydrolysis.

    • Solvent Polarity: Highly polar solvents can sometimes promote side reactions. If you are using a solvent like DMF, consider switching to a less polar option like Dichloromethane (DCM) or THF to see if the reaction profile becomes cleaner.

Q3: Why is solvent selection so critical for the acylation of phenols?

A3: Phenols, like salicylaldehyde, are significantly less nucleophilic than aliphatic alcohols.[10] This is because the lone pair of electrons on the phenolic oxygen is delocalized into the aromatic ring, making them less available for nucleophilic attack.[10] Therefore, the reaction conditions must be optimized to facilitate the reaction with this weaker nucleophile.

The solvent plays several key roles:

  • Solubilization: It must dissolve the reactants to allow them to interact.

  • Mechanism Influence: It can activate the reactants. For example, a basic solvent like pyridine activates the acyl chloride.[5]

  • Intermediate Stabilization: Polar solvents can stabilize the charged intermediates in the nucleophilic acyl substitution pathway, lowering the activation energy and increasing the reaction rate.

  • Side Reaction Prevention: A suitable solvent can minimize the hydrolysis of the acyl chloride.

G cluster_reaction Reaction Pathway Salicylaldehyde Salicylaldehyde (Phenol) Intermediate Tetrahedral Intermediate Salicylaldehyde->Intermediate Nucleophilic Attack AcylChloride 4-Methoxybenzoyl Chloride AcylChloride->Intermediate Base Base (e.g., Pyridine) Base->Salicylaldehyde Deprotonates (optional) Byproduct HCl Base->Byproduct Neutralizes Solubilization Solubilizes Reactants Solubilization->Salicylaldehyde Solubilization->AcylChloride Stabilization Stabilizes Intermediates Stabilization->Intermediate Product 2-Formylphenyl 4-methoxybenzoate Intermediate->Product Eliminates Cl-

Experimental Protocols & Data

Protocol 1: General Procedure for Esterification in Dichloromethane (DCM)

This protocol is a reliable starting point for optimizing your reaction.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add salicylaldehyde (1.0 eq.).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the salicylaldehyde (concentration approx. 0.2-0.5 M).

  • Base Addition: Add pyridine (1.1 eq.) to the solution and stir for 5 minutes.

  • Acyl Chloride Addition: Dissolve 4-methoxybenzoyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.[9]

  • Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Data Summary: Impact of Solvent on Yield

The following table summarizes the expected outcomes when using different common solvents for this type of acylation reaction. Actual yields will vary based on specific reaction conditions and substrate purity.

SolventTypeDielectric Constant (ε)Typical YieldKey Considerations & Expert Insights
Dichloromethane (DCM) Aprotic, Nonpolar9.1Good to ExcellentExcellent for dissolving reactants. Reaction rates may be moderate. Easy to remove during work-up. A good default choice.
Tetrahydrofuran (THF) Aprotic, Polar7.6GoodGood solvating power. Must be rigorously dried as it is often stabilized with water. Can be prone to peroxide formation.
Pyridine Aprotic, Polar, Basic12.4Good to ExcellentActs as both solvent and catalyst/base, which can accelerate the reaction.[7] Can be difficult to remove completely during work-up; requires acidic washes.
Acetonitrile (MeCN) Aprotic, Polar37.5Moderate to GoodHighly polar, which can stabilize intermediates. Ensure anhydrous grade is used.
Toluene Aprotic, Nonpolar2.4Fair to ModerateLess effective at stabilizing charged intermediates, leading to slower reaction rates. Can be useful if side reactions are an issue in more polar solvents.
Water (Two-Phase) Protic, Polar80.1VariableUsed in the classic "Schotten-Baumann" conditions with an immiscible organic solvent and an aqueous base (like NaOH).[11][12] High risk of acyl chloride hydrolysis makes this method challenging and often lower-yielding for this specific substrate compared to anhydrous organic methods.[13]
Troubleshooting Workflow

If you encounter low yields, follow this logical workflow to diagnose the issue.

TroubleshootingWorkflow Start Low Yield (<50%) Detected CheckMoisture Was the reaction run under strictly anhydrous conditions? Start->CheckMoisture DrySystem ACTION: 1. Flame-dry glassware. 2. Use anhydrous solvent. 3. Run under N2/Ar. CheckMoisture->DrySystem No CheckBase Is the base appropriate and used in sufficient quantity (>1 eq.)? CheckMoisture->CheckBase Yes AnhydrousYes Yes AnhydrousNo No DrySystem->Start Re-run Experiment CorrectBase ACTION: 1. Use Pyridine or Et3N. 2. Ensure >1.0 equivalent is used. CheckBase->CorrectBase No CheckSolvent Does the solvent effectively dissolve all reactants? CheckBase->CheckSolvent Yes BaseYes Yes BaseNo No CorrectBase->Start Re-run Experiment ChangeSolvent ACTION: Switch to a solvent with better solubilizing power (e.g., DCM, THF). CheckSolvent->ChangeSolvent No Optimize Consider further optimization: - Increase reaction time/temp - Use pyridine as solvent - Check reactant purity CheckSolvent->Optimize Yes SolventYes Yes SolventNo No ChangeSolvent->Start Re-run Experiment

References

  • Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of The Chemical Society B: Physical Organic, 795. [Link]

  • Journal of the Chemical Society B: Physical Organic (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. RSC Publishing. [Link]

  • Pearson+ (n.d.). Why is pyridine often used in acylation reactions? Study Prep. [Link]

  • ACS Publications (2016). Diacyl Disulfide: A Reagent for Chemoselective Acylation of Phenols Enabled by 4-(N,N-Dimethylamino)pyridine Catalysis. Organic Letters. [Link]

  • SATHEE JEE (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • Wikipedia (n.d.). Schotten–Baumann reaction. [Link]

  • RSC Publishing (2023). Multi-objective optimisation of the Schotten–Baumann reaction in continuous flow. Reaction Chemistry & Engineering. [Link]

  • Scribd (n.d.). Schotten–Baumann Reaction Guide. [Link]

  • Chemistry Stack Exchange (2019). Does this reaction require catalyst/solvent?. [Link]

  • Quora (2019). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?. [Link]

  • Khan Academy (n.d.). Esterification of phenols. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of 2-Formylphenyl 4-methoxybenzoate

For researchers and professionals in drug development and fine chemical synthesis, the selection of an optimal synthetic route is paramount to ensuring efficiency, scalability, and purity of the final product. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and fine chemical synthesis, the selection of an optimal synthetic route is paramount to ensuring efficiency, scalability, and purity of the final product. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for obtaining 2-Formylphenyl 4-methoxybenzoate, a key building block in various synthetic endeavors. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of three principal routes: the classic Acyl Chloride (Schotten-Baumann) method, the mild Carbodiimide Coupling (Steglich Esterification), and the versatile Mitsunobu Reaction.

Introduction to the Target Molecule

2-Formylphenyl 4-methoxybenzoate is an aromatic ester characterized by the presence of a reactive aldehyde group ortho to the ester linkage. This structural motif makes it a valuable intermediate for the synthesis of more complex molecules, including heterocycles and compounds with potential biological activity. The aldehyde can undergo a wide range of transformations, while the ester linkage can be selectively cleaved if necessary. The choice of synthesis is therefore critical, as it must be compatible with the sensitive aldehyde functionality.

Comparative Analysis of Synthetic Routes

The synthesis of 2-Formylphenyl 4-methoxybenzoate fundamentally involves the formation of an ester bond between salicylaldehyde (2-hydroxybenzaldehyde) and 4-methoxybenzoic acid. The three routes discussed below achieve this transformation through different activation strategies, each with its own set of advantages and disadvantages.

Synthetic Route Starting Materials Key Reagents Pros Cons Typical Yield Range
1. Acyl Chloride Method Salicylaldehyde, 4-Methoxybenzoyl ChloridePyridine or aq. NaOHHigh yield, Fast reaction, Cost-effectiveHCl byproduct, 4-Methoxybenzoyl chloride is moisture sensitive85-95%
2. Steglich Esterification Salicylaldehyde, 4-Methoxybenzoic AcidDCC/EDC, DMAPVery mild conditions, Tolerates sensitive functional groupsDicyclohexylurea (DCU) byproduct can be difficult to remove, DCC is an allergen70-90%
3. Mitsunobu Reaction Salicylaldehyde, 4-Methoxybenzoic AcidPPh₃, DEAD/DIADMild, neutral conditions, High stereospecificity (not relevant here)Difficult purification (PPh₃O and hydrazine byproducts), Stoichiometric, expensive reagents60-85%

Route 1: Acyl Chloride (Schotten-Baumann) Method

This is arguably the most traditional and direct approach for the synthesis of 2-Formylphenyl 4-methoxybenzoate. The reaction proceeds via the acylation of the phenolic hydroxyl group of salicylaldehyde with 4-methoxybenzoyl chloride.

Mechanistic Rationale

The Schotten-Baumann reaction is a well-established method for acylating alcohols and phenols.[1][2][3] The base (typically pyridine or aqueous sodium hydroxide) serves two crucial roles: it deprotonates the phenol to form the more nucleophilic phenoxide ion and neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[3] Pyridine can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.

Schotten_Baumann cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_end Product Salicylaldehyde Salicylaldehyde Reaction Acylation (0°C to RT) Salicylaldehyde->Reaction AcidChloride 4-Methoxybenzoyl Chloride AcidChloride->Reaction Base Pyridine or aq. NaOH Base->Reaction Workup Aqueous Workup (Acid Wash) Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product 2-Formylphenyl 4-methoxybenzoate Purification->Product Steglich_Esterification cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_end Product Salicylaldehyde Salicylaldehyde Reaction Coupling (RT) Salicylaldehyde->Reaction CarboxylicAcid 4-Methoxybenzoic Acid CarboxylicAcid->Reaction DCC DCC or EDC DCC->Reaction DMAP DMAP (cat.) DMAP->Reaction Filtration Filtration of DCU byproduct Reaction->Filtration Purification Column Chromatography Filtration->Purification Product 2-Formylphenyl 4-methoxybenzoate Purification->Product Mitsunobu_Reaction cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_end Product Salicylaldehyde Salicylaldehyde Reaction Redox Condensation (0°C to RT) Salicylaldehyde->Reaction CarboxylicAcid 4-Methoxybenzoic Acid CarboxylicAcid->Reaction PPh3 Triphenylphosphine (PPh₃) PPh3->Reaction DEAD DEAD or DIAD DEAD->Reaction Workup Solvent Evaporation Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Formylphenyl 4-methoxybenzoate Purification->Product

Sources

Comparative

The Evolution of Benzoylating Agents: 2-Formylphenyl 4-Methoxybenzoate vs. Traditional Acyl Donors

As a Senior Application Scientist navigating the complexities of modern organic synthesis and bioconjugation, achieving absolute chemoselectivity during acyl transfer is a recurring challenge. When installing a 4-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern organic synthesis and bioconjugation, achieving absolute chemoselectivity during acyl transfer is a recurring challenge. When installing a 4-methoxybenzoyl (anisoyl) group onto highly functionalized molecules—such as peptides, natural products, or antibody-drug conjugates—traditional reagents often fail.

This guide provides an in-depth, objective comparison between 2-Formylphenyl 4-methoxybenzoate (a specialized salicylaldehyde ester) and traditional benzoylating agents like acyl chlorides and anhydrides. By analyzing the mechanistic causality behind these reagents, we can establish self-validating workflows that guarantee synthetic success.

Mechanistic Paradigm Shift: Bimolecular Collision vs. Proximity-Driven Transfer

The fundamental difference between traditional benzoylating agents and 2-formylphenyl esters lies in their transition state geometry and reaction kinetics.

The Limitations of Traditional Agents

Reagents like 4-methoxybenzoyl chloride or 4-methoxybenzoic anhydride rely on direct bimolecular electrophilic attack. The electron-donating nature of the 4-methoxy group slightly deactivates the carbonyl carbon, yet these reagents remain highly reactive. Because they depend solely on the nucleophilicity of the target functional groups, they exhibit poor chemoselectivity—indiscriminately reacting with primary amines, secondary amines, hydroxyls, and thiols. Furthermore, they are highly susceptible to rapid hydrolysis in aqueous media, rendering them unsuitable for native biological conditions.

The Aldehyde Capture Ligation (ACL) Advantage

2-Formylphenyl 4-methoxybenzoate operates through a completely different paradigm known as Aldehyde Capture Ligation (ACL) or Ser/Thr Ligation . Rather than relying on direct aminolysis—which is kinetically unfavorable for stable esters—this reagent utilizes a two-step, proximity-driven mechanism:

  • Imine Capture: The ortho-formyl group acts as a chemoselective hook, rapidly and reversibly forming an imine with the target primary amine (specifically N-terminal Ser, Thr, or Cys residues).

  • Intramolecular O→N Acyl Transfer: Once the imine (or cyclic oxazolidine/thiazolidine) is formed, the 4-methoxybenzoyl group is brought into close spatial proximity to the nucleophile. This triggers a rapid, entropically favored intramolecular O→N acyl shift, forming a stable amide bond and releasing salicylaldehyde as a benign byproduct .

G N1 2-Formylphenyl Ester + Amine Nucleophile N2 Reversible Imine Formation N1->N2 Fast, Reversible (pH 5-7) N3 Proximity-Driven O→N Acyl Transfer N2->N3 Intramolecular Cyclization N4 Chemoselective Amide Bond N3->N4 Irreversible Resolution

Figure 1: Mechanistic pathway of Aldehyde Capture Ligation via O→N acyl transfer.

Comparative Performance Matrix

To objectively evaluate these reagents, we must benchmark them across critical synthetic parameters. The table below summarizes the quantitative and qualitative performance data of 2-formylphenyl 4-methoxybenzoate against its traditional counterparts.

Parameter2-Formylphenyl 4-Methoxybenzoate4-Methoxybenzoyl Chloride4-Methoxybenzoic AnhydrideNHS-4-Methoxybenzoate
Mechanism of Action Proximity-driven O→N acyl transferDirect bimolecular electrophilic attackDirect bimolecular electrophilic attackDirect bimolecular electrophilic attack
Chemoselectivity Extremely High (Specific to 1,2-amino alcohols/thiols)Low (Reacts with -NH₂, -OH, -SH)Moderate (Prefers amines over hydroxyls)High (Specific to primary amines)
Aqueous Stability High (Stable in aqueous buffers for days)Very Low (Hydrolyzes in seconds/minutes)Low (Hydrolyzes over hours)Moderate (Hydrolyzes over hours)
Reaction Kinetics Slower (Requires imine pre-equilibrium)Extremely Fast (Minutes)Fast (Minutes to Hours)Moderate (Hours)
Primary Use Case Complex bioconjugation, Ser/Thr peptide ligationBulk synthesis, simple exhaustive acylationsMild bulk acylationStandard amine-reactive bioconjugation

Self-Validating Experimental Workflows

To ensure scientific integrity, a protocol must not only provide instructions but also embed analytical checkpoints to validate the mechanistic causality of the reaction. Below are the optimized workflows for both paradigms.

Protocol A: Chemoselective Benzoylation via Aldehyde Capture Ligation

Objective: Site-specific installation of a 4-methoxybenzoyl group onto the N-terminus of a Serine-containing peptide using 2-Formylphenyl 4-methoxybenzoate.

  • Solvent & pH Preparation: Dissolve the peptide substrate (1.0 eq, 10 mM) in a 1:1 mixture of Pyridine and Acetic Acid to achieve a localized pH of ~5.0.

    • Causality: This specific mildly acidic pH is critical. It is acidic enough to catalyze rapid, reversible imine formation between the formyl group and the amine, yet prevents the amine from directly attacking the ester via non-specific aminolysis.

  • Reagent Addition: Add 2-Formylphenyl 4-methoxybenzoate (1.5 eq) dissolved in a minimal volume of DMSO to the reaction mixture.

  • In-Process Analytical Control (Self-Validation): Stir at room temperature and monitor via LC-MS at 1-hour intervals.

    • Validation Checkpoint: You must first observe a mass shift corresponding to the intermediate oxazolidine species ( [M+Reagent−H2​O]+ ). If this intermediate is absent, the proximity-driven capture has failed. Over 4-8 hours, this peak will transition entirely to the final amide product mass ( [M+4-methoxybenzoyl]+ ).

  • Isolation: Once the intermediate has fully resolved into the product, purify the mixture directly via preparative RP-HPLC. The released salicylaldehyde byproduct is easily washed away in the solvent front.

Protocol B: Traditional Schotten-Baumann Benzoylation

Objective: Exhaustive benzoylation of a simple small molecule using 4-Methoxybenzoyl Chloride.

  • Anhydrous Setup: Dissolve the substrate (1.0 eq) in strictly anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: The extreme electrophilicity of the acyl chloride demands the exclusion of water to prevent rapid hydrolysis into 4-methoxybenzoic acid.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, preventing the degradation of acid-sensitive substrates.

  • Controlled Acylation: Cool the system to 0 °C. Dropwise add 4-Methoxybenzoyl chloride (1.2 eq).

  • In-Process Analytical Control (Self-Validation): Quench a 10 µL aliquot in saturated NaHCO3​ after 15 minutes and analyze via TLC/LC-MS.

    • Validation Checkpoint: Product formation should be nearly instantaneous. However, look for over-acylation side products (e.g., O-acylation), which are the hallmark failure modes of this bimolecular approach.

  • Workup: Quench the bulk reaction with saturated NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate.

Workflow cluster_traditional Traditional Benzoylation cluster_acl Salicylaldehyde Ester (ACL) T1 Acyl Chloride / Anhydride T2 Direct Bimolecular Attack T1->T2 T3 Off-Target Acylation & Rapid Hydrolysis T2->T3 A1 2-Formylphenyl Methoxybenzoate A2 Imine Capture (Proximity) A1->A2 A3 Highly Specific Amide Formation A2->A3

Figure 2: Workflow comparison between traditional benzoylation and Aldehyde Capture Ligation.

Conclusion

The choice between 2-Formylphenyl 4-methoxybenzoate and traditional acyl chlorides represents a choice between precision and brute force. While 4-methoxybenzoyl chloride remains the standard for simple, bulk syntheses where chemoselectivity is not a concern, it is fundamentally incompatible with the demands of modern bioconjugation.

By leveraging the Aldehyde Capture Ligation mechanism, 2-formylphenyl esters transform acyl transfer from a chaotic bimolecular collision into a highly orchestrated, proximity-driven intramolecular event . For researchers working with unprotected peptides or complex multifunctional APIs, adopting salicylaldehyde-derived esters is not just an alternative—it is a necessary evolution in synthetic strategy.

References

  • Salicylaldehyde Ester-Induced Chemoselective Peptide Ligations: Enabling Generation of Natural Peptidic Linkages at the Serine/Threonine Sites Organic Letters, Li, X. et al. (2010). URL:[Link]

  • Aldehyde Capture Ligation for Synthesis of Native Peptide Bonds Journal of the American Chemical Society, Raj, M. et al. (2015). URL:[Link]

  • Recent advances in peptide macrocyclization strategies Chemical Society Reviews, Royal Society of Chemistry (2024). URL:[Link]

Validation

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Formylphenyl 4-methoxybenzoate

For distribution to: Researchers, scientists, and drug development professionals This technical guide provides an in-depth, comparative analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentatio...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals

This technical guide provides an in-depth, comparative analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Formylphenyl 4-methoxybenzoate. In the absence of a publicly available experimental spectrum in databases such as the NIST Mass Spectral Library, this guide synthesizes established fragmentation principles of analogous structures to provide a robust, predictive framework.[1][2][3][4] This document is designed to empower researchers in identifying this molecule and understanding its behavior in mass spectrometric analyses, a critical aspect of quality control and structural elucidation in complex chemical matrices.

Core Concepts: Predicting Fragmentation

The fragmentation of 2-Formylphenyl 4-methoxybenzoate under electron ionization (EI) is governed by the interplay of its constituent functional groups: an aromatic ester and an ortho-positioned aldehyde. The initial ionization event creates a molecular radical cation (M•+), which then undergoes a series of predictable cleavage and rearrangement reactions to yield a characteristic mass spectrum. Our predictive analysis is grounded in the well-documented fragmentation behaviors of aromatic esters, aldehydes, and the influence of ortho-substituents.[5][6][7][8]

Key Fragmentation Drivers:

  • α-Cleavage: A predominant fragmentation mode for both esters and aldehydes, involving the cleavage of bonds adjacent to the carbonyl group.[7][9][10]

  • McLafferty Rearrangement: A potential rearrangement for carbonyl compounds with an appropriately positioned gamma-hydrogen, though less likely to be a primary pathway in this rigid aromatic structure.[10][11][12]

  • Ortho Effect: The interaction between the adjacent formyl and benzoate ester groups is anticipated to induce unique fragmentation pathways not observed in the meta or para isomers.[8]

  • Charge Stabilization: The formation of resonance-stabilized acylium ions and other conjugated systems is a major driving force for the observed fragmentation patterns.

Predicted Fragmentation Pathways of 2-Formylphenyl 4-methoxybenzoate

The molecular weight of 2-Formylphenyl 4-methoxybenzoate (C₁₅H₁₂O₄) is 256.25 g/mol . A prominent molecular ion peak at m/z 256 is expected due to the stability of the aromatic system.[7][9] The subsequent fragmentation cascade is predicted to be dominated by several key pathways, as illustrated below.

Primary Fragmentation: Cleavage of the Ester Moiety

The ester linkage is a primary site for initial fragmentation. Two main cleavage patterns are anticipated:

  • Loss of the 2-Formylphenoxy Radical: This involves the cleavage of the C-O bond between the carbonyl carbon of the benzoate and the phenolic oxygen, leading to the formation of the 4-methoxybenzoyl cation. This is often a highly favorable pathway for aromatic esters.[5]

  • Loss of the 4-Methoxybenzoyl Radical: This pathway involves cleavage of the O-C bond of the phenoxy group, resulting in a 2-formylphenoxide radical cation.

Secondary Fragmentation and Rearrangements

The initial fragment ions will undergo further fragmentation, leading to a series of characteristic ions.

  • Decarbonylation: The loss of carbon monoxide (CO) is a common fragmentation pathway for aromatic aldehydes and acylium ions.[9][13]

  • Loss of Methoxy and Methyl Radicals: The 4-methoxy group is susceptible to cleavage, leading to the loss of a methoxy radical (•OCH₃) or a methyl radical (•CH₃).[14][15][16]

The "Ortho Effect" in Action

The proximity of the formyl and ester functionalities is expected to trigger a specific rearrangement, likely involving the transfer of a hydrogen atom or other intramolecular interactions, leading to unique fragment ions that would be absent in the spectra of its meta and para isomers.[8]

Quantitative Fragmentation Analysis: A Predictive Summary

The following table summarizes the predicted major fragment ions for 2-Formylphenyl 4-methoxybenzoate, their proposed structures, and the rationale for their formation.

m/z (Mass-to-Charge Ratio) Proposed Structure / Neutral Loss Fragmentation Pathway Rationale
256[C₁₅H₁₂O₄]•+ (Molecular Ion)Ionization of the parent molecule. Aromatic nature suggests a relatively stable molecular ion.[7][9]
135[CH₃OC₆H₄CO]⁺α-cleavage with loss of the 2-formylphenoxy radical (•OC₆H₄CHO). This is a highly stabilized acylium ion and is expected to be a major peak.[5]
121[C₇H₅O₂]⁺ or [C₆H₄CHO]⁺Loss of the 4-methoxybenzoyl radical (•COC₆H₄OCH₃).
107[CH₃OC₆H₄]⁺Decarbonylation (loss of CO) from the m/z 135 fragment.
77[C₆H₅]⁺Loss of the methoxy group (•OCH₃) from the m/z 107 fragment.
227[M - CHO]⁺Loss of the formyl radical (•CHO) from the molecular ion.
197[M - CO - CHO]⁺Subsequent loss of CO from the m/z 227 fragment.

Visualizing the Fragmentation Cascade

The following diagrams, rendered in DOT language, illustrate the predicted primary fragmentation pathways.

G M M•+ (m/z 256) 2-Formylphenyl 4-methoxybenzoate F1 m/z 135 [CH₃OC₆H₄CO]⁺ M->F1 - •OC₆H₄CHO F2 m/z 107 [CH₃OC₆H₄]⁺ F1->F2 - CO F3 m/z 77 [C₆H₅]⁺ F2->F3 - •OCH₃

Caption: Predicted primary fragmentation pathway via loss of the 2-formylphenoxy radical.

G M M•+ (m/z 256) 2-Formylphenyl 4-methoxybenzoate F4 m/z 121 [C₆H₄CHO]•+ M->F4 - •COC₆H₄OCH₃

Caption: Alternative fragmentation pathway involving loss of the 4-methoxybenzoyl radical.

Comparative Analysis with Structurally Similar Compounds

To bolster our predictive analysis, we compare the expected fragmentation of 2-Formylphenyl 4-methoxybenzoate with the known fragmentation of Phenyl Benzoate and 4-Methoxybenzoic Acid.

Compound Key Fragments (m/z) Dominant Fragmentation Pathways
Phenyl Benzoate [17][18][19]198 (M•+), 105, 77Loss of phenoxy radical (•OC₆H₅) to form the benzoyl cation (m/z 105), followed by loss of CO to form the phenyl cation (m/z 77).
4-Methoxybenzoic Acid [16]152 (M•+), 135, 107, 77Loss of hydroxyl radical (•OH) to form an acylium ion (m/z 135), followed by decarbonylation and loss of the methoxy group.
2-Formylphenyl 4-methoxybenzoate (Predicted) 256 (M•+), 135, 121, 107, 77Combination of ester and aldehyde fragmentation. The formation of the 4-methoxybenzoyl cation (m/z 135) is expected to be a dominant feature, similar to other benzoate esters. The presence of the formyl group provides additional fragmentation routes.

This comparison highlights that the 4-methoxybenzoyl cation (m/z 135) is a common and stable fragment arising from both 4-methoxybenzoic acid and predicted for our target molecule. This provides a strong diagnostic marker for the 4-methoxybenzoyl substructure.

Experimental Protocol for Verification

The following outlines a standardized protocol for acquiring the EI-MS spectrum of 2-Formylphenyl 4-methoxybenzoate using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 2-Formylphenyl 4-methoxybenzoate in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for injection.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph (GC):

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Inlet: Split/splitless injector, operated in splitless mode at 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

Data Analysis
  • Acquire the total ion chromatogram (TIC) and identify the peak corresponding to 2-Formylphenyl 4-methoxybenzoate.

  • Extract the mass spectrum for this peak.

  • Compare the experimental spectrum with the predicted fragmentation pattern outlined in this guide.

  • Perform library searches against updated NIST/EPA/NIH and other commercial mass spectral libraries.[2][3]

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation Prep1 Prepare Stock Solution (1 mg/mL) Prep2 Dilute to Working Solution (1-10 µg/mL) Prep1->Prep2 GCMS Inject Sample Prep2->GCMS Acquire Acquire Data GCMS->Acquire Extract Extract Mass Spectrum Acquire->Extract Compare Compare with Prediction Extract->Compare Library Library Search Extract->Library

Caption: Standard experimental workflow for the GC-MS analysis of 2-Formylphenyl 4-methoxybenzoate.

Conclusion

This guide provides a comprehensive, predictive framework for the mass spectrometric fragmentation of 2-Formylphenyl 4-methoxybenzoate based on established chemical principles. The anticipated dominance of the 4-methoxybenzoyl cation (m/z 135) and characteristic losses from the formylphenyl moiety offer a robust fingerprint for the identification of this compound. The provided experimental protocol serves as a starting point for the empirical validation of these predictions. This work underscores the power of predictive analysis in mass spectrometry, particularly when reference spectra are unavailable, enabling researchers to approach structural elucidation with a higher degree of confidence.

References

  • PubMed. (2023, December 30). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. [Link]

  • ResearchGate. (2023, September 29). Electron ionization fragmentation studies for a series of 4‐methoxymethylene benzoate esters. [Link]

  • NPTEL Archive. Lecture 25 : Mass and Infrared Spectrocopies. [Link]

  • Whitman College. GCMS Section 6.14. [Link]

  • Scribd. Aldehyde Fragmentation Patterns. [Link]

  • Cambridge University Press & Assessment. McLafferty Rearrangement. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). [Link]

  • PubMed. (1996, June). A modified McLafferty rearrangement in the electron impact mass spectra of dansylated amino-acid methyl esters. [Link]

  • Chemistry Steps. (2025, September 30). McLafferty Rearrangement. [Link]

  • Whitman College. GCMS Section 6.11.4. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PMC. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. [Link]

  • Intro to Mass Spectrometry. Fragmentation Mechanisms. [Link]

  • National Institute of Standards and Technology. NIST Standard Reference Database 1A. [Link]

  • Doc Brown's Chemistry. (2026, February 24). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. [Link]

  • Palisade. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available. [Link]

  • National Institute of Standards and Technology. Benzoic acid, phenyl ester. [Link]

  • ResearchGate. Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. [Link]

  • Wiley Science Solutions. NIST/EPA/NIH Mass Spectral Library 2023. [Link]

  • PMC. (2023, May 18). NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. [Link]

  • PubChemLite. 4-formyl-2-methoxyphenyl benzoate (C15H12O4). [Link]

  • National Institute of Standards and Technology. 2-Fluorobenzoic acid, 4-methoxyphenyl ester. [Link]

  • Rapid Communications in Mass Spectrometry. (2020, December 14). Optimized workflow for unknown screening using gas chromatography high‐resolution mass spectrometry expands identification of. [Link]

  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. [Link]

  • Mass Spectrometry Reviews. (2009, April 14). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. [Link]

  • National Institute of Standards and Technology. Benzoic acid, phenyl ester. [Link]

  • Journal of Complementary and Alternative Medical Research. (2021, May 21). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Phytochemical Screening of Polyherbal Aqueous Leaves Extract (PALE). [Link]

  • PMC. (2023, April 15). Comprehensive two-dimensional gas chromatography with flow modulator coupled via tube plasma ionization to an atmospheric pressure high-resolution mass spectrometer for the analysis of vermouth volatile profile. [Link]

  • University of Pretoria. Comprehensive two-dimensional gas chromatography time of flight mass spectrometry (GC×GC-TOFMS) for environmental forensic i. [Link]

  • Atlantis Press. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]

  • PMC. 2-Methylphenyl 4-methylbenzoate. [Link]

  • ACS Publications. Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzo. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Formylphenyl 4-methoxybenzoate proper disposal procedures

As a Senior Application Scientist, I view chemical disposal not merely as a regulatory afterthought, but as a critical, self-validating component of the experimental lifecycle. 2-Formylphenyl 4-methoxybenzoate (CAS: 1401...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I view chemical disposal not merely as a regulatory afterthought, but as a critical, self-validating component of the experimental lifecycle. 2-Formylphenyl 4-methoxybenzoate (CAS: 140160-04-9) is a highly specialized organic intermediate frequently utilized in chemoselective intramolecular Wittig reactions to synthesize complex heterocycles like oxazoles and benzofurans[1].

Because of its specific functional groups—an aldehyde, an ester, and an aromatic ether—its disposal requires a nuanced understanding of chemical reactivity and environmental compliance. Below is the authoritative, step-by-step operational plan for the safe handling and disposal of this compound.

Part 1: Chemical Profiling & Mechanistic Risk Assessment

Before disposing of any chemical, we must deconstruct its molecular anatomy to predict its behavior in a waste receptacle.

Table 1: Quantitative Data and Disposal Causality

PropertyValue / DescriptionCausality for Disposal Strategy
Chemical Name 2-Formylphenyl 4-methoxybenzoateDictates classification as an organic waste stream.
CAS Number 140160-04-9Mandatory for precise tracking on EPA/RCRA waste manifests[2].
Molecular Formula C₁₅H₁₂O₄Carbon-rich and zero halogens ; ideal for cost-effective energy recovery (fuel blending) rather than high-temp halogen incineration[3].
Physical State Solid (mp 81.3–81.8 °C)[1]Requires segregation into solid waste unless dissolved in a reaction solvent.
Functional Groups Aldehyde, Ester, MethoxyThe formyl (aldehyde) group is a mild reducing agent. It must be kept strictly segregated from strong oxidizers (e.g., nitric acid waste) to prevent exothermic autoxidation[4].

Part 2: The Self-Validating Disposal Protocol

A self-validating protocol ensures that an error at one step prevents progression to the next, mitigating catastrophic laboratory failures. Follow this step-by-step methodology for disposal:

Step 1: State and Solvent Characterization Determine if the 2-Formylphenyl 4-methoxybenzoate is in its pure solid form (e.g., an expired reagent bottle) or dissolved in a reaction mother liquor.

  • Solid: Route directly to the solid organic waste stream.

  • Liquid: Identify the solvent. If dissolved in ethyl acetate or ethanol, it is Non-Halogenated. If dissolved in dichloromethane (DCM) or chloroform, the entire mixture must be classified as Halogenated[4].

Step 2: Quenching and Neutralization (Post-Reaction) If the compound is part of a post-reaction Wittig mixture, ensure all reactive ylides or basic reagents are fully quenched (typically with saturated aqueous ammonium chloride) before transferring to the waste container[1]. Never add unquenched, active reaction mixtures to bulk waste drums.

Step 3: Containerization & Segregation Transfer the waste into a compatible high-density polyethylene (HDPE) or PTFE-lined glass container.

  • Mechanistic Rule: Do not mix this organic waste with aqueous heavy metals or strong oxidizers. Segregation at the source is the fundamental pillar of laboratory safety, preventing unintended in-container reactions[5].

Step 4: RCRA-Compliant Labeling Label the container immediately with the full chemical name ("2-Formylphenyl 4-methoxybenzoate"), the CAS number (140160-04-9), and the primary hazard ("Toxic Organic / Non-Halogenated"). The EPA's Resource Conservation and Recovery Act (RCRA) strictly prohibits the use of abbreviations or chemical formulas on waste labels[2].

Step 5: Satellite Accumulation and Final Transport Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment. Ensure the accumulation time does not exceed institutional or federal limits (typically 90 days for large quantity generators)[2]. Final disposal must be executed via a licensed commercial incinerator[3].

Part 3: Why Drain Disposal is Strictly Prohibited

It is a common misconception that small quantities of non-acutely toxic organics can be washed down the sink. However, 2-Formylphenyl 4-methoxybenzoate is highly lipophilic and lacks the necessary water solubility and biodegradability for safe municipal wastewater treatment. Only easily biodegradable, non-toxic compounds (like simple sugars or dilute ethanol) are permitted for drain disposal[6]. Flushing complex aromatic esters down the drain violates EPA Clean Water Act provisions and can result in severe institutional penalties and environmental damage.

Part 4: Waste Segregation Workflow

WasteWorkflow Start 2-Formylphenyl 4-methoxybenzoate State What is the physical state? Start->State Solid Solid (Powder/Crystal) State->Solid Liquid Dissolved in Solvent State->Liquid SolidBin Solid Organic Waste Receptacle Solid->SolidBin Solvent Does the solvent contain halogens? Liquid->Solvent NonHalo No (e.g., EtOAc, EtOH) Non-Halogenated Solvent->NonHalo Halo Yes (e.g., DCM, CHCl3) Halogenated Solvent->Halo LiquidBin1 Non-Halogenated Liquid Waste NonHalo->LiquidBin1 LiquidBin2 Halogenated Liquid Waste Halo->LiquidBin2 Incineration EPA/RCRA Licensed Commercial Incineration SolidBin->Incineration LiquidBin1->Incineration LiquidBin2->Incineration

Decision matrix for the segregation and disposal of 2-Formylphenyl 4-methoxybenzoate.

References

  • The Journal of Organic Chemistry. "Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans." ACS Publications. Available at: [Link]1]

  • National Research Council. "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf, NIH. Available at: [Link]3]

  • ACS Chemical Health & Safety. "The Subtleties of Managing Laboratory Waste in 2024." ACS Publications. Available at: [Link]2]

  • Eco Con Serv. "Understanding Laboratory Waste: Types, Risks, and Management Strategies." Available at: [Link]5]

  • Lab Manager. "Proper Drain Disposal of Chemicals: Guidelines and Best Practices." Available at: [Link]6]

  • Nipissing University. "Hazardous Materials Disposal Guide." Available at: [Link]4]

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Handling

Personal protective equipment for handling 2-Formylphenyl 4-methoxybenzoate

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance hurdles, but as a mechanistic extension of the chemistry itself. Handling reactive intermediates like 2-Formylphenyl 4-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance hurdles, but as a mechanistic extension of the chemistry itself. Handling reactive intermediates like 2-Formylphenyl 4-methoxybenzoate (CAS: 140160-04-9) [1] requires an operational strategy that anticipates the molecule's behavior.

This guide provides a self-validating, step-by-step protocol for the safe handling, operational processing, and disposal of this compound. By grounding our procedures in the chemical properties of the substance and authoritative regulatory frameworks, we ensure a working environment that protects both the researcher and the integrity of the experiment.

Chemical Profile & Hazard Rationale

To select the appropriate Personal Protective Equipment (PPE), we must first understand why the chemical poses a threat. 2-Formylphenyl 4-methoxybenzoate features two highly reactive functional groups:

  • The Formyl (Aldehyde) Group: The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack. If aerosolized or deposited on the skin, it can react covalently with the primary amines of skin proteins and mucous membranes, leading to contact dermatitis, respiratory irritation, and potential long-term sensitization.

  • The Ester Linkage: While more stable than the aldehyde, the benzoate ester can undergo hydrolysis in the presence of moisture (such as sweat or tears), potentially releasing irritating byproducts.

Because of this dual reactivity, standard barrier protection is insufficient. We must engineer a defense system that prevents the molecule from ever reaching biological nucleophiles. This approach is mandated by the OSHA Laboratory Standard (29 CFR 1910.1450), which requires a comprehensive Chemical Hygiene Plan (CHP) tailored to the specific hazards of the laboratory environment[2].

Risk Assessment & PPE Matrix

The OSHA PPE Standard (29 CFR 1910.132) requires a formal hazard assessment to determine the precise protective gear necessary for the task[3]. Based on the reactivity profile of 2-Formylphenyl 4-methoxybenzoate, the following PPE matrix must be strictly adhered to.

Task / OperationRequired PPEMechanistic Rationale & Standard
Analytical Weighing (<100 mg) Single Nitrile Gloves, Safety Glasses (ANSI Z87.1), Lab CoatNitrile provides superior resistance to organic esters compared to latex. Safety glasses protect against minor particulate transfer[4].
Bulk Transfer & Synthesis (>1 g) Double Nitrile Gloves, Chemical Splash Goggles, Flame-Resistant Lab CoatDouble gloving ensures a fail-safe barrier against permeation. Splash goggles prevent ocular exposure to reactive aerosols[4].
Reaction Workup / Quenching Double Nitrile Gloves, Face Shield over Goggles, Chemical ApronExothermic quenching can generate rapid off-gassing or splashing. A face shield provides necessary macroscopic barrier protection[4].

Operational Workflow: Step-by-Step Methodology

Trust in a safety protocol is built through self-validation. Do not proceed to the next step unless the previous step has been successfully verified.

Step 1: Engineering Control Verification

  • Action: Before opening the chemical container, verify that the chemical fume hood is operational.

  • Validation: Check the digital monitor to ensure a face velocity of at least 80–100 feet per minute (fpm). Causality: Engineering controls are your primary defense against inhalation of reactive aldehydes; PPE is only the secondary defense[2].

Step 2: PPE Donning Sequence

  • Action: Inspect nitrile gloves for pinholes by trapping air and applying pressure. Don the flame-resistant lab coat, ensuring cuffs are tucked under the gloves. Don ANSI Z87.1 chemical splash goggles.

  • Validation: Ensure there is no exposed skin between the glove cuff and the lab coat sleeve.

Step 3: Weighing and Transfer

  • Action: Place an anti-static weigh boat on the analytical balance inside the fume hood. Use a clean, grounded stainless steel spatula to transfer the 2-Formylphenyl 4-methoxybenzoate.

  • Validation: Anti-static boats prevent the fine crystalline powder from aerosolizing due to electrostatic repulsion, minimizing the risk of inhalation or contamination of the hood deck.

Step 4: Solvent Dissolution

  • Action: Slowly add the reaction solvent (e.g., dichloromethane or ethyl acetate) to the pre-weighed solid while stirring.

  • Validation: Ensure complete dissolution before transferring the mixture to the primary reaction vessel. This eliminates the risk of handling dry, reactive dust outside the immediate weighing area.

Spill Response & Waste Management Plan

Improper disposal of reactive organics can lead to cross-reactions in waste carboys. Waste management must comply with EPA Resource Conservation and Recovery Act (RCRA) regulations, specifically 40 CFR Part 262 Subpart K for academic and research laboratories[5].

Routine Disposal Protocol:

  • Quenching: If residual unreacted 2-Formylphenyl 4-methoxybenzoate remains post-experiment, quench the electrophilic formyl group using a mild aqueous nucleophile (e.g., dilute sodium bisulfite solution) to form a stable, water-soluble bisulfite adduct.

  • Segregation: Separate the quenched aqueous layer from the organic layer.

  • SAA Transfer: Transfer the organic waste to a designated Satellite Accumulation Area (SAA)[5]. The container must be explicitly labeled: "Hazardous Waste - Halogen-Free Organics (Contains Benzoate Esters)."

  • Containment: Ensure the SAA carboy is kept in secondary containment and securely capped when not actively receiving waste.

Spill Response (Solid Powder):

  • Do not sweep dry powder, as this generates reactive aerosols.

  • Cover the spill with damp, absorbent laboratory wipes to suppress dust.

  • Carefully scoop the wipes into a chemically compatible hazardous waste bag.

  • Wipe the area with a solvent known to dissolve the compound (e.g., ethanol or ethyl acetate), followed by soap and water.

Mechanistic Workflow Visualization

The following diagram illustrates the critical path for handling 2-Formylphenyl 4-methoxybenzoate, ensuring that engineering controls and PPE are validated before chemical exposure occurs.

PPE_Workflow Start Hazard Assessment: 2-Formylphenyl 4-methoxybenzoate EngControl Verify Engineering Controls: Fume Hood Face Velocity >100 fpm Start->EngControl PPE Don PPE: ANSI Z87.1 Goggles, Lab Coat, Double Nitrile Gloves EngControl->PPE Handling Weighing & Transfer (Minimize Aerosolization) PPE->Handling Reaction Chemical Synthesis / Reaction Execution Handling->Reaction Waste Waste Segregation (Quench Reactive Aldehyde) Reaction->Waste Disposal Transfer to EPA Subpart K Satellite Accumulation Area Waste->Disposal

Operational workflow for handling 2-Formylphenyl 4-methoxybenzoate and EPA-compliant disposal.

References

  • OSHA's PPE Laboratory Standards Clarion Safety Systems[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory National Center for Biotechnology Information (NCBI)[Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Occupational Safety and Health Administration (OSHA)[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories (40 CFR 262 Subpart K) U.S. Environmental Protection Agency (EPA)[Link]

Sources

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